Product packaging for 4-Octyl acetate(Cat. No.:CAS No. 5921-87-9)

4-Octyl acetate

Cat. No.: B15366383
CAS No.: 5921-87-9
M. Wt: 172.26 g/mol
InChI Key: OPYUCGUEXGXBNL-UHFFFAOYSA-N
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Description

4-Octyl Acetate, with the CAS Registry Number 5921-87-9, is an organic ester compound also known as 4-Octanol, acetate . This chemical is a specific isomer of the more common n-octyl acetate. It is characterized by its molecular formula of C10H20O2 and a molecular weight of 172.26 g/mol . As a versatile ester, it serves as a valuable intermediate and reference standard in various research fields. In fundamental chemical research, it is used in studies related to synthesis, organic reaction mechanisms, and as a model compound in analytical chemistry. Its properties make it a compound of interest for applications in developing fragrance and flavor formulations, where related esters are known for their fruity aromas . Researchers also utilize this and similar esters as solvents in experimental coatings, adhesives, and in the study of polymer and resin systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B15366383 4-Octyl acetate CAS No. 5921-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5921-87-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

octan-4-yl acetate

InChI

InChI=1S/C10H20O2/c1-4-6-8-10(7-5-2)12-9(3)11/h10H,4-8H2,1-3H3

InChI Key

OPYUCGUEXGXBNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Octyl Acetate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl acetate, also known as octan-4-yl acetate, is an organic compound classified as an ester. It is an isomer of the more commonly referenced n-octyl acetate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. While much of the readily available data pertains to the straight-chain isomer, n-octyl acetate, this document will focus on this compound where information is available and provide comparative data for context.

Chemical Structure and Identification

This compound is the ester formed from 4-octanol and acetic acid. It is a secondary octyl acetate, with the acetate group attached to the fourth carbon of the octyl chain.

Table 1: Chemical Identification of this compound and n-Octyl Acetate

IdentifierThis compoundn-Octyl Acetate
IUPAC Name octan-4-yl acetateoctyl acetate[1]
Synonyms 4-acetoxyoctane, sec-octyl acetaten-octyl ethanoate, Caprylyl acetate[2]
CAS Number 5921-87-9112-14-1[1]
Molecular Formula C₁₀H₂₀O₂[3]C₁₀H₂₀O₂[1]
Molecular Weight 172.27 g/mol [3]172.27 g/mol [2]
Canonical SMILES CCCCC(CCC)OC(=O)C[3]CCCCCCCCOC(=O)C[1]
InChI InChI=1S/C10H20O2/c1-4-6-8-10(7-5-2)12-9(3)11/h10H,4-8H2,1-3H3[3]InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3[1]
InChIKey OPYUCGUEXGXBNL-UHFFFAOYSA-N[3]YLYBTZIQSIBWLI-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is not as widely available as for its straight-chain isomer, n-octyl acetate. The following table summarizes the available data for n-octyl acetate, which can serve as an estimate for the properties of this compound.

Table 2: Physicochemical Properties of n-Octyl Acetate

PropertyValue
Appearance Colorless liquid with a fruity odor[1][4]
Boiling Point 206-211 °C[1]
Melting Point -38.5 °C[1]
Density 0.865-0.868 g/cm³[1]
Solubility Insoluble in water; miscible with alcohol and other organic solvents[1][2][5]
Vapor Pressure 0.4 mmHg[1]
Refractive Index 1.418-1.421[1]
Flash Point 86 °C (187 °F)[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved via Fischer esterification of 4-octanol with acetic acid, typically in the presence of an acid catalyst. The following is a general experimental protocol adapted from procedures for the synthesis of n-octyl acetate.[6][7][8]

Materials and Equipment
  • 4-Octanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Experimental Workflow

G Reactants 1. Combine 4-Octanol, Acetic Acid, and Sulfuric Acid in a round-bottom flask. Reflux 2. Heat the mixture to reflux for a specified period. Reactants->Reflux Cool 3. Cool the reaction mixture to room temperature. Reflux->Cool Wash_NaHCO3 4. Wash with saturated NaHCO3 solution to neutralize excess acid. Cool->Wash_NaHCO3 Wash_Water 5. Wash with water to remove any remaining salts. Wash_NaHCO3->Wash_Water Dry 6. Dry the organic layer over anhydrous Na2SO4. Wash_Water->Dry Filter 7. Filter to remove the drying agent. Dry->Filter Evaporate 8. Remove the solvent using a rotary evaporator. Filter->Evaporate Purify 9. Purify the crude product by fractional distillation. Evaporate->Purify Characterize 10. Characterize the final product (NMR, IR, GC-MS). Purify->Characterize

Figure 1: Synthesis and purification workflow for this compound.
Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-octanol and a molar excess of glacial acetic acid.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Carbon dioxide gas will evolve during this step, so vent the separatory funnel frequently.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic layer and remove the excess acetic acid and any other volatile impurities using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Biological Activity and Applications

Information on the specific biological activity of this compound is limited in the scientific literature. However, esters of octanol, in general, are known for their characteristic fruity aromas and are used as flavoring and fragrance agents.[4] n-Octyl acetate is found naturally in citrus fruits like oranges and grapefruits.[2]

There is some research on a related compound, 4-octyl itaconate, which has been shown to regulate immune balance by activating the Nrf2 signaling pathway and negatively regulating PD-L1 in mouse models of sepsis.[9][10] It is important to note that 4-octyl itaconate is structurally different from this compound and their biological activities are not interchangeable.

One study has linked octyl acetate to celiac disease, suggesting it could be a potential biomarker.[11] Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.

Spectroscopic Data

Table 3: Expected Spectroscopic Features for this compound (based on n-Octyl Acetate data)

SpectroscopyExpected Features
¹H NMR Signals corresponding to the methyl protons of the acetate group (singlet), the methine proton at the 4-position (multiplet), and the various methylene and methyl protons of the octyl chain.
¹³C NMR A signal for the carbonyl carbon of the ester, a signal for the carbon attached to the oxygen (C4), and signals for the other carbons in the octyl chain and the acetate methyl group.
IR Spectroscopy A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands in the 1250-1000 cm⁻¹ region.[12]
Mass Spectrometry A molecular ion peak (M⁺) at m/z 172, and characteristic fragmentation patterns of an acetate ester.

References

A Technical Guide to Octyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of octyl acetate, focusing on the chemical identifiers, physicochemical properties, and relevant experimental protocols for two of its isomers: n-octyl acetate and sec-octyl acetate (octan-4-yl acetate). This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Identification and Nomenclature

The term "octyl acetate" can refer to several isomers. For clarity, this guide will distinguish between the straight-chain ester, n-octyl acetate, and an important branched isomer, octan-4-yl acetate, which is likely what is meant by the query "4-Octyl acetate".

Identifier n-Octyl Acetate Octan-4-yl Acetate
IUPAC Name octyl acetateoctan-4-yl acetate
CAS Number 112-14-15921-87-9
Synonyms Acetic acid, octyl ester; Caprylyl acetate; Octyl ethanoate4-Octanol, acetate
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol 172.27 g/mol

Physicochemical Properties

The following table summarizes the key physical and chemical properties of n-octyl acetate. Data for octan-4-yl acetate is less readily available in the literature.

Property n-Octyl Acetate Reference
Appearance Colorless liquid[1]
Odor Fruity, orange-like[1]
Boiling Point 211 °C (at 760 mmHg)[1]
Melting Point -38.5 °C[1]
Density 0.867 g/mL at 25 °C[2]
Solubility in Water Practically insoluble[2]
Solubility in Organic Solvents Soluble in ethanol and ether[1]
Refractive Index (n20/D) 1.418[2]
Flash Point 86 °C[1]

Experimental Protocols

Synthesis of n-Octyl Acetate via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of n-octyl acetate.

Materials:

  • 1-Octanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-octanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acetic acid and sulfuric acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude n-octyl acetate can be purified by fractional distillation under reduced pressure.

Biological Significance and Applications

n-Octyl acetate is a naturally occurring ester found in citrus fruits and is used as a flavoring and fragrance agent.[1] In a research context, it has been a target molecule in metabolic engineering studies. For instance, engineered Escherichia coli has been used for the biosynthesis of n-octyl acetate. This involves the heterologous expression of genes to create a synthetic pathway for its production.

Mandatory Visualizations

Fischer Esterification of 1-Octanol

The following diagram illustrates the chemical reaction for the synthesis of n-octyl acetate.

G Fischer Esterification of 1-Octanol 1-Octanol CH₃(CH₂)₇OH n-Octyl Acetate CH₃COO(CH₂)₇CH₃ 1-Octanol->n-Octyl Acetate + Acetic Acid Acetic Acid CH₃COOH Water H₂O n-Octyl Acetate->Water + Engineered Pathway for n-Octyl Acetate Production Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Fatty Acid Biosynthesis Fatty Acid Biosynthesis Acetyl-CoA->Fatty Acid Biosynthesis n-Octyl Acetate n-Octyl Acetate Acetyl-CoA->n-Octyl Acetate Octanoyl-ACP Octanoyl-ACP Fatty Acid Biosynthesis->Octanoyl-ACP 1-Octanol 1-Octanol Octanoyl-ACP->1-Octanol Thioesterase & Aldehyde Reductase 1-Octanol->n-Octyl Acetate Alcohol Acetyltransferase (ATF1)

References

Solubility and Stability of 4-Octyl Acetate in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-octyl acetate (also commonly known as n-octyl acetate), a frequently used solvent and fragrance ingredient. Understanding its behavior in various laboratory solvents is critical for its effective use in research, development, and manufacturing.

Introduction

This compound (C₁₀H₂₀O₂) is the ester formed from 1-octanol and acetic acid. It is a colorless liquid with a characteristic fruity, orange-like aroma.[1][2] Its utility in various applications, including as a solvent for non-polar compounds, necessitates a thorough understanding of its solubility and stability profile.[3] This guide summarizes available data on its solubility in common laboratory solvents and its stability under various conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.27 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity, orange-jasmine[1]
Boiling Point 211 °C (at 760 mmHg)[1]
Melting Point -38.5 °C[1]
Density 0.867 g/mL at 25 °C[4]
Refractive Index n20/D 1.418[4]
Vapor Pressure 0.4 mmHg at 20 °C[2]
Flash Point 86 °C (187 °F)[5]

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." Its long alkyl chain imparts a non-polar character, making it readily soluble in organic solvents while having limited solubility in water.

Aqueous Solubility

This compound is sparingly soluble in water. The hydrophobic nature of the octyl group is the primary reason for its low aqueous solubility.[6]

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)SolubilityReference(s)
Water00.021 g/100 g[5]
Water2533.69 mg/L[7]
Water29.70.018 g/100 g[5]
Water400.018 g/100 g[5]
Water92.10.012 g/100 g[5]
Solubility in Organic Solvents

This compound is generally miscible with or highly soluble in a wide range of common organic laboratory solvents. While precise quantitative data in g/100mL is not consistently available in the literature, its miscibility has been widely reported.

Table 3: Solubility of this compound in Common Organic Solvents

SolventQualitative SolubilityQuantitative SolubilityReference(s)
EthanolMiscible-[1][5][7]
MethanolSoluble-
AcetoneSoluble-
DichloromethaneSoluble-
ChloroformMiscible-[3]
Ethyl AcetateSoluble-[5]
HexaneSoluble-
Diethyl EtherMiscible-[5][7]
Dimethyl Sulfoxide (DMSO)Soluble100 mg/mL (with sonication)[8]

Stability Profile

This compound is a stable compound under normal laboratory storage conditions. However, it is susceptible to degradation under certain conditions, primarily through hydrolysis.

Hydrolytic Stability

The ester linkage in this compound can be cleaved by hydrolysis, yielding 1-octanol and acetic acid. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester undergoes hydrolysis. The reaction is reversible and reaches equilibrium.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the carboxylic acid is deprotonated to form a carboxylate salt. Esters are generally more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.

While specific kinetic data for the hydrolysis of this compound is limited, the principles of ester hydrolysis are well-established.

Thermal Stability

This compound is relatively stable at ambient temperatures. However, upon heating to decomposition, it can emit acrid smoke and irritating fumes.[1] Specific thermal degradation pathways and products are not well-documented in publicly available literature.

Photolytic Stability

No specific studies on the photodegradation of this compound were identified. As a saturated ester, it is not expected to be highly susceptible to degradation by visible light. However, exposure to high-energy ultraviolet (UV) radiation could potentially lead to degradation, although the specific pathways are unknown.

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Experimental Protocols

Protocol for Determining Solubility of a Liquid in a Liquid

This protocol provides a general method for determining the solubility of a liquid solute (this compound) in a liquid solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, water)

  • Calibrated pipettes or burettes

  • Volumetric flasks

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • In a series of sealed vials at a constant temperature, add an excess amount of this compound to a known volume of the solvent.

  • Agitate the vials vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed for a period to allow for phase separation.

  • Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred.

  • Dilute the aliquot with the solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

  • The solubility is reported as the concentration of this compound in the saturated solvent phase (e.g., in g/100 mL or mol/L).

Protocol for Assessing Chemical Stability (Hydrolysis)

This protocol outlines a general method for evaluating the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Purified water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • Constant temperature bath or incubator

  • Sealed reaction vials

  • Analytical instrument for quantifying this compound and its degradation products (e.g., HPLC or GC)

Procedure:

  • Prepare solutions of this compound in the aqueous acidic and basic solutions at a known initial concentration.

  • Prepare a control solution of this compound in purified water.

  • Dispense the solutions into sealed vials and place them in a constant temperature bath set to the desired test temperature (e.g., 40 °C, 60 °C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • Quench the reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the samples using a validated, stability-indicating analytical method to determine the concentration of remaining this compound and the formation of degradation products (1-octanol and acetic acid).

  • Plot the concentration of this compound versus time to determine the degradation rate under each condition.

Visualizations

G Solubility Determination Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep Prepare supersaturated mixture (excess this compound in solvent) equilibrate Equilibrate at constant temperature (e.g., 24h with agitation) prep->equilibrate phase_sep Allow for phase separation equilibrate->phase_sep aliquot Extract aliquot from solvent phase phase_sep->aliquot dilute Dilute aliquot aliquot->dilute analyze Analyze via GC or HPLC dilute->analyze quantify Quantify concentration analyze->quantify calibrate Prepare calibration curve calibrate->quantify result Reported Solubility (g/100mL or mol/L) quantify->result Solubility Value

Caption: Workflow for determining the solubility of this compound.

G Potential Degradation Pathway of this compound via Hydrolysis cluster_conditions Reaction Conditions cluster_products Degradation Products octyl_acetate This compound (C10H20O2) octanol 1-Octanol octyl_acetate->octanol Hydrolysis acetic_acid Acetic Acid octyl_acetate->acetic_acid Hydrolysis acid H+ (Acid) acid->octyl_acetate catalyzes base OH- (Base) base->octyl_acetate catalyzes water H2O water->octyl_acetate

Caption: Hydrolytic degradation pathway of this compound.

Conclusion

This compound is a versatile solvent with high solubility in a wide array of common organic solvents and limited solubility in water. Its primary stability concern is hydrolysis, which is accelerated in the presence of strong acids or bases. For applications requiring stringent control over impurities and degradation products, it is crucial to consider these stability characteristics. The provided experimental protocols offer a framework for researchers to determine precise solubility and stability data for their specific applications and conditions.

References

A Technical Guide to the Natural Occurrence and Analysis of Octyl Acetate Isomers in Plants and Insects

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Octyl acetate and its isomers are pivotal organic compounds found throughout the natural world, playing significant roles in the chemical ecology of both plants and insects. As volatile organic compounds (VOCs) in plants, they are key contributors to the characteristic aromas of fruits and flowers, particularly in citrus species[1][2][3]. In the insect kingdom, these esters function as semiochemicals, mediating critical behaviors such as alarm, aggregation, and mating[4][5][6]. This technical guide provides an in-depth overview of the natural occurrence of octyl acetate isomers, details the experimental protocols for their extraction and analysis, and visualizes the associated scientific workflows and biological pathways. The methodologies covered include Solid-Phase Microextraction (SPME) for sample collection, Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification, and Electroantennography (EAG) for functional bioassays.

Natural Occurrence of Octyl Acetate in the Plant Kingdom

Octyl acetate (n-octyl acetate) is a straight-chain ester recognized for its distinct fruity and slightly waxy floral aroma, reminiscent of oranges and jasmine[1][3][7]. It is a metabolite found in a variety of plants and is a significant component of the essential oils of many species[8][9][10]. Its presence is particularly well-documented in citrus fruits, where it contributes to their signature scent profiles[1][2][3]. Beyond its role in aroma, octyl acetate, like other plant volatiles, can be involved in plant defense signaling and attracting pollinators[11][12].

Quantitative Data on Plant Occurrence

The following table summarizes various plant species in which octyl acetate has been identified. While quantitative data is often dependent on the specific study and analytical methods, this table provides a clear overview of its distribution.

Plant SpeciesCommon NameFamilyPlant PartReference
Citrus sinensisSweet OrangeRutaceaeFruit Peel/Oil[1][2][3]
Citrus paradisiGrapefruitRutaceaeFruit Peel/Oil[1][2][3]
Angelica archangelicaGarden AngelicaApiaceaeNot Specified
Callistemon citrinusCrimson BottlebrushMyrtaceaeNot Specified
Heracleum rigensCow ParsnipApiaceaeNot Specified
Artemisia thusculaAsteraceaeNot Specified[8]
Mandragora autumnalisMandrakeSolanaceaeNot Specified[8]
Neolitsea zeylanicaLauraceaeNot Specified
Zosima absinthifoliaApiaceaeNot Specified

Role of Octyl Acetate Isomers in Insect Communication

In insects, octyl acetate and its isomers serve as crucial semiochemicals, which are chemicals that transmit information between organisms[4][13]. These compounds are often components of complex pheromone cocktails that elicit specific behavioral responses[4][14]. Pheromones are highly species-specific and active in minute concentrations, making them vital for survival and reproduction[4][15].

  • Alarm Pheromones: In social insects like bees, octyl acetate is a component of alarm pheromones released during an attack, triggering defensive behaviors such as aggression or flight in colony members[4].

  • Sex Pheromones: Certain isomers act as sex pheromones to attract mates. For instance, octyl acetate is the primary sex pheromone in the plant bug Polymerus pekinensis, attracting males[5]. Similarly, (E)-2-octenyl acetate is a key pheromone component for the pentatomid bug Bagrada hilaris[6][16].

  • Aggregation Pheromones: These pheromones draw individuals of the same species together for purposes like mating, defense, or overcoming host plant resistance[4]. In Bagrada hilaris, (E)-2-octenyl acetate also functions as an aggregation pheromone for nymphs[6].

Quantitative Data on Insect Occurrence

The table below details specific insects and the associated octyl acetate isomers that have been identified as pheromone components.

Insect SpeciesCommon NameIsomerPheromone FunctionReference
Apidae Family (e.g., Bees)Honey BeeOctyl acetateAlarm[4]
Polymerus pekinensisPlant BugOctyl acetateSex (Male Attractant)[5]
Bagrada hilarisBagrada Bug(E)-2-octenyl acetateSex & Aggregation[6][16]
Dalopius maritimusClick Beetle(Z,E)-farnesyl octanoateSex[17]

Experimental Protocols for Analysis

The identification and quantification of octyl acetate isomers from natural sources require a multi-step analytical approach. This process involves the collection of volatile compounds, their separation and identification, and functional characterization through bioassays.

Volatile Compound Collection: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, sensitive, and versatile sample preparation technique used to isolate and concentrate volatile and semi-volatile compounds from a sample matrix[18][19]. Headspace SPME (HS-SPME) is particularly effective for analyzing volatiles from plants and insects[20][21].

Protocol for HS-SPME of Plant or Insect Volatiles:

  • Sample Preparation: Place the biological sample (e.g., plant tissue, whole insect, or excised pheromone gland) into a sealed glass vial. For quantitative analysis, the mass of the sample should be recorded.

  • Fiber Selection: Choose an appropriate SPME fiber coating based on the target analyte's polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles[20][21].

  • Extraction:

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-45 minutes) to allow for the adsorption of analytes[21]. The system should reach equilibrium for reproducible quantitative results[12].

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of a Gas Chromatograph (GC) system. The high temperature (e.g., 250°C) desorbs the trapped analytes from the fiber onto the GC column for analysis.

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating and identifying volatile compounds[22][23]. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that allow for their identification.

Protocol for GC-MS Analysis:

  • Injection: Analytes are introduced into the GC system via SPME desorption as described above.

  • Separation:

    • Use a capillary column appropriate for volatile compound analysis (e.g., DB-5ms).

    • The carrier gas (typically Helium) flows at a constant rate (e.g., 1.0 mL/min)[24].

    • Program the GC oven temperature to separate compounds based on their boiling points and column interactions. A typical program starts at a low temperature (e.g., 45°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 320°C)[24].

  • Detection and Identification:

    • As compounds elute from the column, they enter the mass spectrometer, which is typically operated in scan mode (e.g., mass range 45–300 m/z)[24].

    • Identify compounds by comparing their resulting mass spectra with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library[24].

    • Confirm identifications by comparing the Kovats retention index of the unknown peak with that of an authentic standard analyzed under the identical conditions[25].

Functional Bioassay: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli[26]. When coupled with a GC (GC-EAD), it can pinpoint which specific compounds in a complex mixture are biologically active[15][26].

Protocol for EAG Analysis:

  • Insect Preparation:

    • Immobilize a live insect.

    • Excise an antenna or use a whole-insect preparation[27].

    • Mount the antenna between two electrodes (a recording electrode at the tip and a reference electrode at the base) using a conductive gel or saline solution[26][27][28].

  • Signal Amplification: Connect the electrodes to a high-impedance amplifier to detect the small voltage changes (depolarizations) across the antenna[26].

  • Odorant Delivery:

    • Deliver a continuous stream of purified, humidified air over the antenna.

    • Inject a pulse of the test odorant (e.g., a synthetic standard of an octyl acetate isomer or the effluent from a GC column) into the airstream.

  • Data Recording and Analysis:

    • Record the resulting voltage deflection (the EAG response) using specialized software.

    • The amplitude of the EAG response corresponds to the degree of stimulation of the olfactory receptor neurons on the antenna[26][28]. Compare the responses to different compounds and concentrations to determine the antenna's sensitivity.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the study of octyl acetate isomers.

experimental_workflow Workflow for Pheromone Identification cluster_collection 1. Sample Collection cluster_extraction 2. Volatile Extraction cluster_analysis 3. Chemical Analysis cluster_bioassay 4. Functional Bioassay plant Plant Material (e.g., Flowers, Fruits) spme Headspace SPME plant->spme insect Insect Sample (e.g., Pheromone Glands) insect->spme gcms GC-MS Analysis spme->gcms Thermal Desorption identification Compound Identification (Mass Spectra, Retention Index) gcms->identification eag GC-EAG / EAD identification->eag Test Putative Compounds behavior Behavioral Assays (Wind Tunnel) identification->behavior conclusion Pheromone Component Confirmation eag->conclusion behavior->conclusion

Caption: A generalized workflow for the identification of insect pheromones.

gc_ead_workflow GC-EAD Experimental Setup cluster_detectors cluster_output gc Gas Chromatograph (with SPME inlet) column_outlet gc->column_outlet splitter Effluent Splitter column_outlet->splitter ms Mass Spectrometer (MS) Detector splitter->ms ~50% eag_prep EAG Preparation (Antenna) splitter->eag_prep ~50% chromatogram MS Chromatogram (Chemical Data) ms->chromatogram eag_signal EAG Signal (Biological Response) eag_prep->eag_signal

Caption: Workflow diagram for a Gas Chromatography-Electroantennographic Detector (GC-EAD) system.

olfactory_pathway Simplified Insect Olfactory Signaling cluster_neuron odorant Octyl Acetate (Odorant Molecule) obp Odorant Binding Protein (OBP) odorant->obp Binds in Sensillar Lymph receptor Odorant Receptor (OR + Orco) obp->receptor Transports & Presents orn Olfactory Receptor Neuron (ORN) Dendrite ion_channel Ion Channel Opening receptor->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Causes action_potential Action Potential (Signal to Brain) depolarization->action_potential Triggers

Caption: A simplified diagram of an insect olfactory signal transduction pathway.

References

Synthesis and characterization of 4-octyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 4-Octyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a secondary ester with potential applications in various scientific fields. This document outlines a detailed synthetic protocol based on the Fischer-Speier esterification, methods for purification, and a full characterization profile.

Introduction

This compound (IUPAC name: octan-4-yl acetate) is an organic compound classified as an ester. It is an isomer of the more commonly known n-octyl acetate and possesses a branched alkyl chain, which can impart distinct physical and chemical properties. Understanding the synthesis and characterization of this specific isomer is crucial for its potential application in fields such as fragrance formulation, as a specialty solvent, or as an intermediate in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound is achieved via the Fischer-Speier esterification of 4-octanol with acetic acid, using a strong acid catalyst.[1] This reversible reaction is driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[1]

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₂CH₃ + CH₃COOH ⇌ CH₃(CH₂)₃CH(OOCCH₃)CH₂CH₂CH₃ + H₂O (4-Octanol) + (Acetic Acid) ⇌ (this compound) + (Water)

Physicochemical Properties of Reactants
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-OctanolC₈H₁₈O130.23174-1760.818 (at 20°C)
Acetic AcidC₂H₄O₂60.051181.049 (at 25°C)
Sulfuric AcidH₂SO₄98.083371.84
Experimental Protocol: Fischer Esterification

This protocol is adapted from general Fischer esterification procedures.[2][3]

Materials:

  • 4-Octanol (1.0 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 13.0 g (0.1 mol) of 4-octanol and 12.0 g (0.2 mol) of glacial acetic acid.

  • Catalyst Addition: Slowly and with caution, add 1.0 mL of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

    • Add 50 mL of diethyl ether to extract the organic product. Shake the funnel gently and vent frequently.

    • Separate the layers and discard the aqueous layer.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid, watch for gas evolution), and 50 mL of brine.[3]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant or filter the solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₂₀O₂[4]
Molar Mass172.27 g/mol [4]
AppearanceColorless liquid (predicted)
Boiling PointPredicted to be slightly lower than n-octyl acetate (210 °C)
SMILESCCCCC(CCC)OC(=O)C[4]
InChIKeyOPYUCGUEXGXBNL-UHFFFAOYSA-N[4]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.0m1H-CH-O-
~2.0s3H-O-C(=O)-CH₃
~1.4-1.6m4H-CH-CH₂-
~1.2-1.4m8H-(CH₂)₄-
~0.9t6H-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~170C=O
~75-CH-O-
~35-CH-CH₂-
~31-(CH₂)n-
~25-(CH₂)n-
~22-(CH₂)n-
~21-O-C(=O)-CH₃
~14-CH₂-CH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchAlkane
~1740C=O stretchEster
~1240C-O stretchEster

MS (Mass Spectrometry)

m/zFragmentation
172[M]⁺ (Molecular ion)
113[M - OCCH₃]⁺
43[CH₃CO]⁺ (Base peak)

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow Reactants 4-Octanol + Acetic Acid Reaction Reflux (2-4 hours) Reactants->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Work-up (H₂O, Et₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product Characterization_Workflow Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

References

An In-Depth Technical Guide to the Biological Activity of Branched-Chain Octyl Acetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain octyl acetates, a diverse group of isomeric esters, are primarily recognized for their applications in the fragrance and flavor industries. However, emerging research is beginning to shed light on their broader biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their potential relevance to drug discovery and development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes known biological interactions to serve as a foundational resource for the scientific community.

Introduction

Octyl acetates are esters formed from an eight-carbon alcohol (octanol) and acetic acid. While the linear isomer, n-octyl acetate, is well-characterized, the biological activities of its branched-chain counterparts, such as 2-ethylhexyl acetate and various iso-octyl acetates, are less understood. These molecules, due to their lipophilic nature, have the potential to interact with cellular membranes and various biological macromolecules, suggesting a spectrum of pharmacological effects that warrants further investigation. This guide aims to consolidate the existing, albeit limited, scientific literature on the biological activities of branched-chain octyl acetates to facilitate future research and development in this area.

Toxicological Profile

The primary biological data available for branched-chain octyl acetates pertains to their toxicological profiles. These studies are crucial for establishing the safety parameters of these compounds for any potential therapeutic application.

Acute Toxicity

Acute toxicity studies provide initial data on the potential dangers of short-term exposure to a substance. The most common metric is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

CompoundTest OrganismRoute of AdministrationLD50Citation
n-Octyl AcetateRatOral3000 mg/kg[1]
2-Ethylhexyl AcetateRatOral>5000 mg/kg[2]
2-Ethylhexyl AcetateRatOral3000 mg/kg[3]

Table 1: Acute Oral Toxicity of Octyl Acetate Isomers

Subchronic Toxicity

Subchronic toxicity studies assess the effects of repeated exposure to a substance over a longer period. A study on n-octyl acetate administered orally to rats for 13 weeks at doses of 0.1, 0.5, or 1.0 g/kg per day revealed a low degree of systemic toxicity[4]. The high-dose group exhibited slight reductions in body weight and food consumption, along with increased liver and kidney weights[4]. The increased liver weight was suggested to be a compensatory response to an increased metabolic load rather than true hepatotoxicity[4].

Irritant Effects

Some branched-chain octyl acetates have been shown to cause irritation upon contact with skin and eyes. 2-Ethylhexyl acetate is classified as a skin irritant[2].

Antimicrobial and Cytotoxic Activities

While data on the direct antimicrobial and cytotoxic effects of purified branched-chain octyl acetates are scarce, some studies on related compounds and fractions provide context for potential activities.

A study on the toxicity of 1-octanol, n-octyl acetate, and octyl glucoside on E. coli found that growth was observed at all tested concentrations of octyl acetate (up to 50 mM), whereas cell growth was inhibited at 1-octanol concentrations greater than 0.75 mM[5]. This suggests that the acetate ester is less toxic to this bacterium than its corresponding alcohol[5].

It is important to note that studies on crude plant or fungal extracts using ethyl acetate as a solvent have shown cytotoxic activities against various cancer cell lines. However, these effects are attributable to a mixture of compounds within the extract and cannot be directly ascribed to ethyl acetate or its derivatives.

Experimental Protocols

This section details generalized experimental protocols relevant to assessing the biological activities of volatile, lipophilic compounds like branched-chain octyl acetates.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture adherent cells to logarithmic growth phase trypsinize Trypsinize and resuspend cells cell_culture->trypsinize cell_count Count cells and adjust concentration trypsinize->cell_count seed_plate Seed cells into 96-well plate cell_count->seed_plate prepare_compounds Prepare serial dilutions of branched-chain octyl acetates in DMSO add_treatment Add compound dilutions to wells seed_plate->add_treatment prepare_compounds->add_treatment incubate_treatment Incubate for 24-72 hours add_treatment->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Read absorbance at ~570 nm add_dmso->read_absorbance plot_data Plot absorbance vs. concentration read_absorbance->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Workflow for determining the cytotoxicity of branched-chain octyl acetates using the MTT assay.

Protocol Steps:

  • Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 2-ethylhexyl acetate) in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Enzyme Inhibition Assay (General Protocol)

To assess the potential of branched-chain octyl acetates to inhibit specific enzymes, a generalized protocol is provided. The specific substrate, buffer conditions, and detection method will vary depending on the target enzyme.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_incubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prepare_buffer Prepare assay buffer at optimal pH for the enzyme prepare_enzyme Prepare enzyme solution prepare_buffer->prepare_enzyme prepare_substrate Prepare substrate solution prepare_buffer->prepare_substrate prepare_inhibitor Prepare serial dilutions of branched-chain octyl acetate prepare_buffer->prepare_inhibitor mix_enzyme_inhibitor Mix enzyme with inhibitor dilutions in a 96-well plate prepare_enzyme->mix_enzyme_inhibitor prepare_inhibitor->mix_enzyme_inhibitor incubate Pre-incubate for a defined period mix_enzyme_inhibitor->incubate add_substrate Initiate reaction by adding substrate incubate->add_substrate monitor_reaction Monitor product formation or substrate depletion over time add_substrate->monitor_reaction calculate_rate Calculate reaction rates monitor_reaction->calculate_rate plot_data Plot reaction rate vs. inhibitor concentration calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

General workflow for an enzyme inhibition assay to evaluate branched-chain octyl acetates.

Protocol Steps:

  • Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and serial dilutions of the branched-chain octyl acetate.

  • Pre-incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research elucidating the signaling pathways directly modulated by branched-chain octyl acetates. However, based on their chemical properties and the known effects of other lipophilic molecules, some hypothetical mechanisms can be proposed for future investigation.

Membrane Interaction and Fluidity

Due to their lipophilic nature, branched-chain octyl acetates may partition into cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins such as receptors and ion channels.

Hypothetical Membrane Interaction

Membrane_Interaction BCOA Branched-Chain Octyl Acetate Membrane Cell Membrane BCOA->Membrane Partitions into Protein Membrane Protein (e.g., GPCR, Ion Channel) BCOA->Protein Direct interaction Fluidity Altered Membrane Fluidity Membrane->Fluidity Function Altered Protein Function Fluidity->Function Protein->Function

Hypothesized interaction of branched-chain octyl acetates with the cell membrane.
Interaction with Intracellular Targets

Branched-chain octyl acetates may be metabolized within the cell, or the parent compounds could interact directly with intracellular targets such as enzymes or nuclear receptors. For example, some esters are known to be hydrolyzed by cellular esterases, releasing the corresponding alcohol and carboxylic acid, which could then have their own biological effects.

Conclusion and Future Directions

The current body of scientific literature on the specific biological activities of branched-chain octyl acetates in a pharmacological context is limited. The available data primarily focuses on their toxicological profiles, indicating a generally low order of acute toxicity. There is a clear need for further research to explore the potential of these compounds as modulators of biological processes.

Future investigations should focus on:

  • Systematic Screening: Conducting broad in vitro screening of a library of branched-chain octyl acetate isomers against a panel of cancer cell lines, enzymes, and receptors to identify potential biological activities.

  • Mechanism of Action Studies: For any identified "hits," detailed studies should be undertaken to elucidate the mechanism of action, including the identification of specific molecular targets and affected signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the untapped potential of branched-chain octyl acetates in drug discovery and development. The provided experimental frameworks and hypothesized mechanisms of action offer a roadmap for future studies in this promising area.

References

An In-depth Technical Guide to the Isomers of Octyl Acetate and Their Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Octyl acetate, an ester with the chemical formula C₁₀H₂₀O₂, is a versatile organic compound utilized across various industries, from flavor and fragrance to pharmaceuticals, where it can serve as a solvent or a component in formulation studies. Its utility is expanded by the existence of several isomers, each possessing unique physical properties that dictate its specific applications. This guide provides a comprehensive overview of the key isomers of octyl acetate, their physical characteristics, and the experimental methodologies used to determine these properties.

Isomers of Octyl Acetate: A Comparative Overview

The term "octyl acetate" can refer to several structural isomers, each differing in the arrangement of the octyl group. These structural variations significantly influence the molecule's physical properties. The most prominent isomers include:

  • n-Octyl acetate: A straight-chain isomer.

  • 2-Ethylhexyl acetate: A branched-chain isomer, sometimes referred to as iso-octyl acetate.

  • sec-Octyl acetate (1-methylheptyl acetate): A secondary octyl isomer.

  • Isooctyl acetate (6-methylheptyl acetate): A branched-chain isomer.

The distinct branching patterns of these isomers affect their intermolecular forces, leading to variations in boiling points, melting points, and densities.

Physical Properties of Octyl Acetate Isomers

The following table summarizes the key physical properties of the aforementioned octyl acetate isomers, providing a clear comparison for researchers and drug development professionals in selecting the appropriate isomer for their specific application.

Physical Propertyn-Octyl acetate2-Ethylhexyl acetatesec-Octyl acetate (1-methylheptyl acetate)Isooctyl acetate (6-methylheptyl acetate)
CAS Number 112-14-1[1]103-09-3[2]54515-77-4[3]31565-19-2
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₀O₂[2]C₁₀H₂₀O₂[3]C₁₀H₂₀O₂
Molecular Weight ( g/mol ) 172.26[1]172.26[2]172.2646[3]172.27
Appearance Colorless liquid with a fruity, orange-jasmine odor[4]Water-white, colorless liquid with a pleasant, fruity odor[2][5]-Clear colorless liquid with a sweet ester odor
Boiling Point (°C) 211[6][7]199[5][8][9]195.7[3]202.6 (estimate)[10]
Melting Point (°C) -38.5[1][6]-92[5][9]--65.75 (estimate)[10]
Density (g/mL) 0.868 at 25 °C[11]0.87 at 25 °C[5][9]0.872[3]0.8771 (estimate)[10]
Refractive Index (n20/D) 1.4181.418[9]1.421[3]1.4063 (estimate)[10]
Solubility Insoluble in water; miscible with alcohol, oils, and other organic solvents[1][4][6][12]Very slightly soluble in water; miscible with alcohol, oils, and other organic solvents[2]--
Flash Point (°C) 86[7]71[13]71.4[3]71.4[10]

Experimental Protocols for Determining Physical Properties

Accurate determination of physical properties is crucial for the application of chemical compounds in research and development. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of esters like octyl acetate is the distillation method.

Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample Preparation: A small volume of the octyl acetate isomer is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Data Collection: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is reaching the thermometer. This constant temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. For liquids like octyl acetate isomers, this would be the freezing point.

Protocol:

  • Sample Preparation: A small amount of the liquid sample is placed in a capillary tube, which is then sealed.

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is attached to a thermometer.

  • Heating: The apparatus is heated slowly and uniformly.

  • Observation: The temperature range is recorded from the point at which the first crystal begins to melt (or the last crystal freezes) to when the entire sample is liquid (or solid). A narrow melting/freezing range typically indicates a high degree of purity.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For volatile liquids like octyl acetate isomers, care must be taken to minimize evaporation during measurement.

Protocol:

  • Apparatus: A pycnometer or a volumetric flask of a known volume is used.

  • Measurement of Mass: The mass of the clean, dry, and empty pycnometer (with its stopper) is accurately measured.

  • Filling: The pycnometer is filled with the octyl acetate isomer to the calibration mark, ensuring there are no air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Final Mass Measurement: The mass of the filled pycnometer is measured.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Protocol:

  • Apparatus: An Abbe refractometer is commonly used for this measurement.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the octyl acetate isomer are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece. The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Determination

Solubility tests are performed to determine the extent to which a substance dissolves in a particular solvent.

Protocol:

  • Sample Preparation: A small, measured amount of the octyl acetate isomer (e.g., 1 mL) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., water or an organic solvent like ethanol) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period.

  • Observation: The mixture is observed to see if the solute has completely dissolved. If it has, it is deemed soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or partially soluble. Qualitative terms such as "miscible," "slightly soluble," or "insoluble" are often used to describe the results.

Experimental Workflow: Synthesis of n-Octyl Acetate via Fischer Esterification

The following diagram illustrates a typical laboratory workflow for the synthesis of n-octyl acetate, a classic example of a Fischer esterification reaction. This process is fundamental in organic chemistry and is relevant for the synthesis of various esters used in research and drug development.

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis Reactants 1. Measure Reactants - n-Octanol - Glacial Acetic Acid Catalyst 2. Add Acid Catalyst - Concentrated H₂SO₄ Reflux 3. Reflux Reaction Mixture - Heat to reflux for 1-2 hours Catalyst->Reflux Cool 4. Cool Reaction Mixture Reflux->Cool Wash_NaHCO3 5. Wash with NaHCO₃ (aq) - Neutralize excess acid Cool->Wash_NaHCO3 Wash_Brine 6. Wash with Brine - Remove residual water Wash_NaHCO3->Wash_Brine Dry 7. Dry Organic Layer - Anhydrous Na₂SO₄ Wash_Brine->Dry Filter 8. Filter to Remove Drying Agent Dry->Filter Distill 9. Purify by Distillation Filter->Distill Characterization 10. Characterize Product - Boiling Point - Refractive Index - GC-MS, NMR Distill->Characterization

Fischer Esterification Workflow for n-Octyl Acetate Synthesis.

This comprehensive guide provides essential data and methodologies for professionals working with octyl acetate isomers. The detailed physical properties and experimental protocols will aid in the selection and application of these compounds in various research and development settings, including their potential use as solvents or excipients in drug formulations.

References

Methodological & Application

Synthesis of 4-Octyl Acetate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-octyl acetate, a secondary acetate ester, through the acid-catalyzed Fischer esterification of 4-octanol with acetic acid. The document outlines the reaction mechanism, experimental setup, purification procedures, and characterization of the final product. Quantitative data, including reactant and product specifications, is summarized for clarity. A comprehensive workflow diagram is also presented to visually guide researchers through the synthesis and purification process. This protocol is designed to be a valuable resource for chemists in research and development, particularly those involved in the synthesis of organic compounds and drug discovery.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This reversible reaction's equilibrium can be shifted towards the product side by using an excess of one reactant or by removing water as it is formed.[2] While primary alcohols are commonly used, Fischer esterification is also a viable method for the synthesis of esters from secondary alcohols such as 4-octanol, though reaction rates may be slower.[3] this compound is a valuable organic compound with potential applications in various fields, including as a fragrance, solvent, and intermediate in organic synthesis. This document provides a robust protocol for its preparation in a laboratory setting.

Reaction and Mechanism

The synthesis of this compound proceeds via the reaction of 4-octanol with acetic acid in the presence of a catalytic amount of sulfuric acid.

Reaction:

CH₃COOH + CH₃(CH₂)₃CH(OH)(CH₂)₃CH₃ ⇌ CH₃COO-CH((CH₂)₃CH₃)₂ + H₂O (Acetic Acid + 4-Octanol ⇌ this compound + Water)

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen of the acetic acid by the sulfuric acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack of the hydroxyl group of 4-octanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.[4]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentSpecifications
4-OctanolPurity ≥ 98%
Glacial Acetic AcidACS Grade, ≥ 99.7%
Sulfuric AcidConcentrated (95-98%)
Saturated Sodium Bicarbonate SolutionNaHCO₃ in deionized water
Saturated Sodium Chloride Solution (Brine)NaCl in deionized water
Anhydrous Magnesium SulfateFor drying
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Distillation apparatus
Magnetic stirrer and stir bar
Standard laboratory glassware
Procedure

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-octanol and glacial acetic acid. A molar ratio of 1:2.5 of 4-octanol to acetic acid is recommended to drive the equilibrium towards the product.[5]

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

2. Reflux:

  • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

  • Maintain the reflux for approximately 50-60 minutes.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium chloride solution (brine) to remove the bulk of the acetic acid and sulfuric acid.[5]

    • Saturated sodium bicarbonate solution to neutralize any remaining acid.[6] Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Saturated sodium chloride solution (brine) to remove any residual salts and water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

4. Distillation:

  • Purify the crude this compound by distillation. Collect the fraction boiling at the expected boiling point of this compound. For n-octyl acetate, the boiling point is around 211 °C, and a similar range is expected for the 4-isomer.[7]

Data Presentation

ParameterValueReference
Reactants
4-Octanol Molecular Weight130.23 g/mol
Acetic Acid Molecular Weight60.05 g/mol
Molar Ratio (4-Octanol:Acetic Acid)1:2.5[5]
Product
This compound Molecular Weight172.26 g/mol [8]
Expected Yield~88.5% (based on n-octyl acetate synthesis)[5]
Spectroscopic Data (n-Octyl Acetate)
¹H NMRSee PubChem CID 8164[9]
¹³C NMRSee PubChem CID 8164[9]
IR SpectroscopySee NIST Chemistry WebBook[10]

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Combine 4-Octanol, Acetic Acid, and H₂SO₄ B 2. Reflux the Mixture A->B Heat C 3. Cool and Transfer to Separatory Funnel B->C Cool D 4. Wash with Saturated NaCl Solution C->D E 5. Neutralize with Saturated NaHCO₃ Solution D->E F 6. Wash with Saturated NaCl Solution E->F G 7. Dry with Anhydrous MgSO₄ F->G H 8. Decant or Filter G->H I 9. Purify by Distillation H->I J 10. Characterize this compound (NMR, IR, etc.) I->J

Caption: Workflow for the Synthesis and Purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via Fischer esterification. By following the outlined procedures, researchers can effectively synthesize and purify this secondary acetate ester. The provided data and workflow diagram serve as valuable tools to ensure a successful and efficient synthesis process. It is recommended that researchers confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and IR spectroscopy.

References

Enzymatic Synthesis of 4-Octyl Acetate: A Biocatalytic Approach to Flavor Esters

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyl acetate, a key flavor and fragrance compound with a characteristic fruity, orange-like aroma, is widely used in the food, beverage, and cosmetic industries.[1][2] Traditional chemical synthesis of this ester often involves harsh reaction conditions and the use of hazardous catalysts. This application note details a robust and environmentally friendly method for the synthesis of this compound via enzymatic catalysis using immobilized lipase. The protocol outlines the optimization of reaction parameters to achieve high conversion rates and product yields in a solvent-free system. This biocatalytic approach offers a sustainable alternative, minimizing byproducts and simplifying downstream processing.

Introduction

The demand for natural and nature-identical flavor and fragrance compounds has driven research into green and sustainable synthesis methods. Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the synthesis of esters like this compound.[3] Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are highly efficient biocatalysts that can function in non-aqueous media, enabling the synthesis of esters through esterification or transesterification reactions.[4] The use of immobilized lipases offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for repeated use, which significantly reduces process costs.[3][5] This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound, focusing on the optimization of key reaction parameters and presenting the expected outcomes.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis
ParameterOptimized ValueReference
Lipase SourceFermase CALB™ 10000 (immobilized Candida antarctica lipase B)[1][5]
SubstratesGlacial Acetic Acid and n-Octanol[1][5]
Substrate Molar Ratio (Acid:Alcohol)1:2[1][5]
Enzyme Loading2% (w/v)[1][5]
Temperature60°C[1][5]
Agitation Speed200 rpm[1][5]
Reaction Time4 hours[1][5]
SystemSolvent-free[1][5]
Additives6% (w/v) Molecular Sieves[1][5]
Table 2: Effect of Reaction Parameters on Conversion Rate
ParameterVariationConversion Rate (%)Reference
Temperature (°C) 40~65[5]
50~80[5]
6093.73[1][5]
70~85[5]
Substrate Molar Ratio (Acid:Alcohol) 1:1~85[5]
1:293.73[1][5]
1:3~90[5]
Enzyme Loading (% w/v) 1~75[5]
293.73[1][5]
3~94[5]
Table 3: Reusability of Immobilized Lipase
Reuse CycleConversion Rate (%)Reference
193.73[5]
2~90[5]
3~87[5]
4~84[5]
5~81[5]
6~78[5]
7~74[5]
8~70[5]

Experimental Protocols

Materials and Equipment
  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435 or Fermase CALB™ 10000)

  • Substrates:

    • n-Octanol (≥99% purity)

    • Glacial Acetic Acid (≥99.7% purity) or Vinyl Acetate (for transesterification)

  • Solvent (for enzyme washing): Hexane

  • Additives: Molecular sieves (3Å)

  • Equipment:

    • Thermostatically controlled shaking incubator or magnetic stirrer with a hot plate

    • Reaction vessel (e.g., screw-capped flasks)

    • Filtration apparatus

    • Oven for drying the enzyme

    • Gas chromatograph (GC) for analysis

Protocol 1: Enzymatic Synthesis of this compound via Esterification

This protocol is based on the optimized conditions for a solvent-free system.[1][5]

  • Reactant Preparation: In a screw-capped flask, combine glacial acetic acid and n-octanol in a 1:2 molar ratio.

  • Addition of Molecular Sieves: Add molecular sieves to the mixture at a concentration of 6% (w/v) to adsorb the water produced during the reaction, which can inhibit the enzyme and reduce the yield.

  • Enzyme Addition: Add the immobilized lipase (Fermase CALB™ 10000) to the reaction mixture at a concentration of 2% (w/v).

  • Reaction Incubation: Place the sealed flask in a shaking incubator set at 60°C and 200 rpm.

  • Reaction Monitoring: Allow the reaction to proceed for 4 hours. Samples can be withdrawn periodically to monitor the progress of the reaction by gas chromatography (GC).

  • Product Recovery: After the reaction is complete, separate the immobilized enzyme from the product mixture by simple filtration.

  • Enzyme Recycling: Wash the recovered enzyme with hexane and dry it in an oven at 40°C for 60 minutes before reusing it in subsequent batches.[5]

  • Product Analysis: Analyze the final product for the percentage conversion of the limiting substrate (acetic acid) into this compound using GC.

Protocol 2: Transesterification Route for this compound Synthesis

An alternative to direct esterification is transesterification, where an acyl donor other than a carboxylic acid is used. Vinyl acetate is a common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

  • Reactant Preparation: In a screw-capped flask, combine n-octanol and vinyl acetate. A molar excess of vinyl acetate is typically used.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

  • Reaction Incubation: Place the sealed flask in a shaking incubator at a controlled temperature (e.g., 30-50°C) and agitation speed.

  • Reaction Monitoring and Product Recovery: Follow steps 5-8 from the esterification protocol.

Visualizations

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Esterification Reaction cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis reactants Mix n-Octanol and Acetic Acid (2:1) additives Add Molecular Sieves (6% w/v) reactants->additives enzyme Add Immobilized Lipase (2% w/v) additives->enzyme incubation Incubate at 60°C and 200 rpm for 4 hours enzyme->incubation filtration Filter to Separate Enzyme incubation->filtration product This compound filtration->product enzyme_wash Wash Enzyme with Hexane filtration->enzyme_wash gc_analysis Gas Chromatography (GC) Analysis product->gc_analysis enzyme_dry Dry Enzyme at 40°C enzyme_wash->enzyme_dry recycled_enzyme Recycled Immobilized Lipase enzyme_dry->recycled_enzyme

Caption: Experimental workflow for the enzymatic synthesis of this compound.

ping_pong_mechanism E Lipase (E) EA E-Acetic Acid Complex E->EA +A A Acetic Acid (A) FP Acyl-Enzyme Intermediate (F-P) EA->FP -P P Water (P) FP->P FPB F-P-B Complex FP->FPB +B B n-Octanol (B) EQ E-4-Octyl Acetate Complex FPB->EQ -Q EQ->E Q This compound (Q) EQ->Q

Caption: Proposed Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase presents a highly efficient and sustainable alternative to conventional chemical methods. The optimized protocol described in this application note, utilizing a solvent-free system, can achieve high conversion rates of up to 93.73% in a relatively short reaction time.[1][5] Furthermore, the ability to recycle the immobilized enzyme for multiple batches enhances the economic viability of this green technology. This biocatalytic approach is well-suited for the production of high-quality flavor and fragrance esters, meeting the growing demand for natural and environmentally friendly products in various industries.

References

Application Note: Quantitative Analysis of 4-Octyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Octyl acetate is a branched-chain acetate ester that serves as a significant fragrance and flavoring agent. Its isomeric purity and concentration are critical quality parameters in the food, beverage, and cosmetic industries. Furthermore, in drug development, it may be monitored as a volatile organic compound or a metabolic byproduct. This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantification of this compound.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Hexane (GC grade, ≥99% purity)

  • Methanol (GC grade, ≥99% purity)

  • Deionized water

  • 2 mL clear glass autosampler vials with PTFE-lined caps

  • Micropipettes and sterile, disposable tips

  • Vortex mixer

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Dilute the sample matrix containing this compound with hexane to ensure the final concentration falls within the linear range of the calibration curve. If the sample is aqueous, perform a liquid-liquid extraction with hexane. For solid samples, an appropriate extraction method, such as sonication in hexane, should be employed.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of esters.

  • Injector: Split/splitless injector

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Table 1: GC-MS Instrument Parameters

ParameterValue
GC Parameters
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplit (20:1 ratio)
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
Mass Spectrometer Parameters
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)43, 56, 70, 112
Dwell Time per Ion100 ms

4. Data Analysis and Quantification

  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard. The relative abundances of the monitored ions should also be consistent with the reference spectrum.

  • Quantification: Construct a calibration curve by plotting the peak area of the primary quantifying ion (m/z 43) against the concentration of the working standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The concentration of this compound in the samples can then be calculated using this equation.

Data Presentation

The quantitative performance of this method is summarized in the following tables.

Table 2: Chromatographic and Mass Spectrometric Data for this compound

AnalyteExpected Retention Time (min)Quantifying Ion (m/z)Qualifying Ions (m/z)
This compound~12.54356, 70, 112

Table 3: Method Performance Characteristics

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)≥ 0.998
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.7
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock Prepare Stock Standard (1000 µg/mL) working Create Working Standards (1-100 µg/mL) stock->working gcms Inject into GC-MS (See Table 1 for parameters) working->gcms Calibrants sample_prep Prepare Sample (Dilution/Extraction) sample_prep->gcms Samples acquisition Data Acquisition (SIM Mode) gcms->acquisition calibration Generate Calibration Curve acquisition->calibration quantification Quantify Sample Concentration acquisition->quantification Sample Data calibration->quantification report Final Report quantification->report

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in various matrices. The use of a polar capillary column ensures good chromatographic separation, and Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances selectivity and sensitivity. This protocol is well-suited for quality control laboratories and research environments where precise measurement of this compound is required.

Application Notes and Protocols for the Use of 4-Octyl Acetate and Related Compounds in Entomology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl acetate (CAS No. 112-14-1) is a volatile organic compound belonging to the ester chemical class. While specific research on this compound as a primary insect pheromone is limited, its structural analogs and other acetate esters are well-documented as semiochemicals that mediate insect behavior. These compounds can act as attractants, repellents, or components of more complex pheromone blends, making them valuable tools in entomological research and integrated pest management (IPM) strategies. Their application ranges from monitoring insect populations to developing novel attract-and-kill or repellent-based control methods.

This document provides an overview of the potential applications of this compound and related compounds in entomology, along with detailed protocols for key experiments based on studies of structurally similar molecules. The methodologies described herein can be adapted for the investigation of this compound's specific effects on target insect species.

Data Presentation: Efficacy of Acetate Esters in Insect Behavioral and Electrophysiological Assays

The following tables summarize quantitative data from studies on acetate esters, primarily focusing on (E)-2-octenyl acetate, a known pheromone of the painted bug, Bagrada hilaris. This data serves as a reference for the types of responses that can be expected when testing similar compounds like this compound.

Table 1: Electroantennogram (EAG) Dose-Response of Bagrada hilaris to (E)-2-Octenyl Acetate

Dose (µg)Mean EAG Response (mV) ± SE (Females)Mean EAG Response (mV) ± SE (Males)Mean EAG Response (mV) ± SE (Nymphs)
0 (Control)0.00 ± 0.000.00 ± 0.000.00 ± 0.00
0.20.15 ± 0.030.08 ± 0.020.07 ± 0.02
20.18 ± 0.040.12 ± 0.030.10 ± 0.03
200.17 ± 0.030.10 ± 0.020.09 ± 0.02
2000.15 ± 0.030.09 ± 0.020.08 ± 0.02

*Indicates a statistically significant response compared to the control (p < 0.05). Data adapted from a study on B. hilaris[1].

Table 2: Olfactometer Behavioral Response of Bagrada hilaris to (E)-2-Octenyl Acetate

TreatmentResponding Females (%)Responding Males (%)Responding Nymphs (%)
(E)-2-octenyl acetate vs. Air78.355.658.9
(E)-2-octenyl acetate + Host Plant vs. Host Plant67.7Not Tested68.9*

*Indicates a statistically significant preference for the treatment arm (p < 0.05). Data adapted from a study on B. hilaris[1].

Table 3: Field Trapping of Bagrada hilaris Using (E)-2-Octenyl Acetate Baits

Lure Dose (mg)Mean Number of Individuals Captured (± SE)
0 (Control)0.00 ± 0.00
20.00 ± 0.00
50.20 ± 0.10
100.33 ± 0.15

*Indicates a statistically significant number of captures compared to the control. Data adapted from a study on B. hilaris[1].

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Odor delivery system (e.g., puff generator)

  • Test compound (this compound) dissolved in a solvent (e.g., paraffin oil or hexane)

  • Control (solvent only)

Methodology:

  • Preparation of the Insect: Immobilize the insect (e.g., on wax or in a pipette tip with the head protruding). Excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna through a main tube. The test odor is delivered as a puff of air passed through a cartridge containing filter paper loaded with a known concentration of this compound solution.

  • Data Recording: Record the baseline electrical potential of the antenna. Deliver a puff of the control solvent to check for mechanical stimulation. Then, deliver puffs of the test compound at increasing concentrations. The negative deflection in the potential is the EAG response.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV). Subtract the response to the control from the response to the test compound. Plot a dose-response curve to determine the sensitivity of the antenna to the compound.

EAG_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Immobilize Insect B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Establish Continuous Airflow C->D F Deliver Control Puff D->F E Prepare Odor Cartridges G Deliver Odorant Puff E->G F->G H Record EAG Response G->H I Measure Response Amplitude H->I J Normalize Data I->J K Plot Dose-Response Curve J->K

Figure 1. Experimental workflow for Electroantennography (EAG).
Y-Tube Olfactometer Bioassay Protocol

Objective: To assess the behavioral response (attraction or repulsion) of an insect to an odor source in a choice test.

Materials:

  • Glass Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier and activated charcoal filter

  • Odor sources (e.g., filter paper with this compound)

  • Control source (filter paper with solvent)

  • Test insects

Methodology:

  • Setup: Connect the Y-tube to a purified, humidified air source. The air is split and passed through two separate lines, each connected to one arm of the Y-tube.

  • Odor Introduction: Place the odor source (filter paper with this compound) in a chamber connected to one arm's airline (the "treatment arm"). Place the control source in the other arm's airline (the "control arm").

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm. After a set number of insects are tested, clean the apparatus thoroughly and rotate the arms to avoid positional bias.

  • Data Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.

Y_Tube_Olfactometer cluster_air Airflow System cluster_olfactometer Y-Tube Setup cluster_data Observation & Analysis Air_Source Air Pump Filter Charcoal Filter Air_Source->Filter Humidifier Humidifier Filter->Humidifier Flow_Meter Flow Meter Humidifier->Flow_Meter Odor_Chamber Odor Source Chamber (this compound) Flow_Meter->Odor_Chamber Control_Chamber Control Source Chamber (Solvent) Flow_Meter->Control_Chamber Y_Tube Y-Tube Odor_Chamber->Y_Tube Treatment Arm Control_Chamber->Y_Tube Control Arm Observe Record Insect Choice Y_Tube->Observe Insect_Release Insect Release Point Insect_Release->Y_Tube Analyze Statistical Analysis (Chi-Square Test) Observe->Analyze

Figure 2. Schematic of a Y-Tube olfactometer experiment.
Field Trapping Protocol

Objective: To evaluate the attractiveness of this compound as a lure for trapping target insect species in a natural environment.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • Lures (e.g., rubber septa, polyethylene sachets) loaded with this compound at various doses

  • Control lures (loaded with solvent only)

  • Randomized block design for trap placement

Methodology:

  • Lure Preparation: Load lures with different doses of this compound dissolved in a suitable solvent. Prepare control lures with the solvent alone.

  • Trap Placement: In the field, set up traps in a randomized block design to account for environmental variability. Each block should contain one trap for each treatment (including the control). Traps should be placed at a specified distance from each other to avoid interference.

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and count the number of captured target insects.

  • Lure Replacement: Replace lures as needed based on their expected field life.

  • Data Analysis: Use statistical methods such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects captured per trap among the different treatments.

Field_Trapping_Protocol cluster_prep Preparation cluster_deployment Field Deployment cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Lures (Different Doses + Control) B Select Trap Type A->B C Design Randomized Block Layout B->C D Deploy Traps in the Field C->D E Regular Trap Inspection D->E F Count Captured Insects E->F G Replace Lures as Needed E->G H Compile Capture Data F->H I Statistical Analysis (ANOVA) H->I J Interpret Results I->J

Figure 3. Workflow for a field trapping experiment.

Olfactory Signaling Pathway

The perception of odors like this compound in insects begins at the antenna, where volatile molecules enter through pores in the sensilla and bind to Odorant Binding Proteins (OBPs). These OBPs transport the hydrophobic odorant molecules across the sensillar lymph to the Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). The binding of the odorant to an OR triggers a conformational change, leading to the opening of an ion channel and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing.

Olfactory_Signaling_Pathway cluster_environment External Environment cluster_sensillum Sensillum cluster_brain Brain Odorant This compound Pore Sensillar Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transduction Higher_Centers Higher Brain Centers Antennal_Lobe->Higher_Centers Processing

Figure 4. Generalized olfactory signaling pathway in insects.

Conclusion

While direct evidence for the pheromonal activity of this compound is still emerging, the established role of related acetate esters in insect chemical communication provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive framework for researchers to explore the potential of this compound as a modulator of insect behavior. Such research is crucial for the development of environmentally benign and effective pest management strategies.

References

Application Notes and Protocols for 4-Octyl Acetate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl acetate (also known as octyl ethanoate) is a fatty acid acetate ester recognized for its significant contributions to the flavor and fragrance profiles of a variety of natural and manufactured products.[1][2] Chemically, it is the ester formed from 1-octanol and acetic acid.[2] This colorless liquid is characterized by a distinctive fruity and floral aroma, often described as reminiscent of oranges, jasmine, and pears.[3][4] It is a naturally occurring component in a range of fruits, including citrus varieties like oranges and grapefruits, as well as in other foodstuffs such as wheat bread and cheese.[1][2] In the flavor and fragrance industry, this compound is a valuable ingredient used to impart or enhance fruity and floral notes in food products, beverages, perfumes, and cosmetics.[3] Its regulatory status as a flavoring agent is recognized by authorities such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which have deemed it safe for its intended use.[5][6]

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of this compound is fundamental for its effective application in research and product development.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₂[2]
Molecular Weight 172.27 g/mol [2]
CAS Number 112-14-1[1]
Appearance Colorless liquid[2]
Odor Fruity, floral, waxy, reminiscent of orange and jasmine[2][4]
Boiling Point 211 °C[7]
Melting Point -38.5 °C[7]
Flash Point 86 °C (186.8 °F)[7]
Density 0.868 g/mL at 25 °C[7]
Solubility Insoluble in water; soluble in ethanol and oils[7][8]
Vapor Pressure 0.4 mmHg at 20 °C[7]
FEMA Number 2806[5]
Sensory Profile and Thresholds

The sensory characteristics of this compound are its most defining feature for flavor and fragrance applications. Its odor is complex, with multiple notes contributing to its overall perception.

Sensory DescriptorDescriptionReference(s)
Primary Odor Fruity, Floral[3][4]
Secondary Notes Waxy, Sweet, Citrus, Fresh[8]
Odor Threshold 20 ppb (by volume in air)[9]

Applications in Flavor and Fragrance Research

This compound is utilized in a wide array of applications, from fine fragrances to food and beverage flavoring.

Fragrance Applications

In perfumery, this compound is used to introduce a fresh, fruity, and floral character to compositions. It is particularly effective in jasmine, gardenia, and citrus-type fragrances.[10] It is typically used at low concentrations to add a natural-smelling fruitiness without overpowering the blend. The Research Institute for Fragrance Materials (RIFM) has assessed the safety of octyl acetate, and it is considered safe for use in consumer products at current levels.[1] The International Fragrance Association (IFRA) recommends usage levels of up to 8.0% in fragrance concentrates.[10]

Flavor Applications

As a flavoring agent, this compound is employed to create or enhance fruity notes in a variety of food products, including:

  • Candies

  • Baked goods

  • Beverages

  • Chewing gum[3]

It is recognized as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[11] While specific concentration data in finished products is often proprietary, its use is governed by good manufacturing practices.

Experimental Protocols

The following protocols provide methodologies for the synthesis, analysis, and sensory evaluation of this compound.

Synthesis of this compound

1. Fischer Esterification (Acid-Catalyzed)

This is a common laboratory method for the synthesis of esters.

  • Materials:

    • 1-Octanol

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid (catalyst)

    • Sodium Bicarbonate solution (5%)

    • Anhydrous Sodium Sulfate

    • Distilled water

    • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, combine 1-octanol and a molar excess of glacial acetic acid.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Assemble a reflux apparatus and heat the mixture gently for approximately 30-60 minutes.

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with distilled water and 5% sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • The final product can be purified by distillation.

2. Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional chemical methods.

  • Materials:

    • 1-Octanol

    • Vinyl Acetate (acyl donor)

    • Immobilized Lipase (e.g., Novozym 435)

    • Solvent (e.g., hexane, or solvent-free)

    • Shaking incubator or stirred reactor

    • Standard laboratory glassware.

  • Procedure:

    • Combine 1-octanol and vinyl acetate in a suitable reaction vessel.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 40-50°C) with agitation for a specified time (typically several hours).[12][13]

    • The progress of the reaction can be monitored by techniques such as gas chromatography.

    • After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

    • The product can be purified from the remaining reactants, for example, by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures.

  • Sample Preparation:

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for extracting volatile compounds from solid or liquid samples. A fiber coated with a stationary phase is exposed to the headspace above the sample, and the adsorbed volatiles are then desorbed into the GC inlet.[14]

    • Liquid-Liquid Extraction: For liquid samples, extraction with an appropriate organic solvent can be used to isolate the volatile fraction.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.

  • Procedure:

    • The effluent from the GC column is split between a chemical detector (like FID or MS) and a sniffing port.

    • A trained sensory panelist sniffs the effluent from the sniffing port and records the time and description of any perceived odors.

    • By correlating the sensory data with the chromatographic data, the compounds responsible for specific aromas can be identified.[15]

Sensory Evaluation

Triangle Test for Difference Testing

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

  • Procedure:

    • Present panelists with three coded samples, where two are identical and one is different.

    • Ask the panelists to identify the odd sample.

    • The results are analyzed statistically to determine if the difference is significant.[16]

Quantitative Descriptive Analysis (QDA)

QDA is a descriptive method used to quantify the sensory attributes of a product.

  • Procedure:

    • A trained sensory panel develops a lexicon of descriptive terms for the product's aroma and flavor.

    • Panelists then rate the intensity of each attribute on a structured scale.

    • The data is analyzed to create a sensory profile of the product, often visualized using a spider plot.[17]

Signaling Pathways and Receptor Interactions

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[18]

While the specific olfactory receptor(s) that bind to this compound have not been definitively identified, the general mechanism of odor perception is understood. The process of identifying the specific ligands for orphan ORs is known as deorphanization.[19][20]

General Olfactory Signaling Pathway

Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signal transduction pathway.

Experimental Workflow for Olfactory Receptor Deorphanization

cluster_0 In Vitro cluster_1 In Silico OR_Library Library of Orphan Olfactory Receptors Heterologous_Expression Heterologous Expression (e.g., HEK293 cells) OR_Library->Heterologous_Expression Ligand_Screening Ligand Screening (e.g., this compound) Heterologous_Expression->Ligand_Screening Functional_Assay Functional Assay (e.g., Calcium Imaging, Luciferase Reporter) Ligand_Screening->Functional_Assay Hit_Identification Hit Identification Functional_Assay->Hit_Identification Homology_Modeling Homology Modeling of ORs Virtual_Screening Virtual Ligand Screening Homology_Modeling->Virtual_Screening Candidate_Selection Candidate Ligand-Receptor Pairs Virtual_Screening->Candidate_Selection Candidate_Selection->Ligand_Screening

Caption: Workflow for olfactory receptor deorphanization.

References

Application Notes and Protocols for 4-Octyl Acetate as a Solvent for Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl acetate (also known as n-octyl acetate) is an ester characterized by its fruity aroma and its nature as a non-polar solvent.[1] It is sparingly soluble in water but demonstrates good solubility in a variety of organic solvents, making it a suitable candidate for dissolving non-polar compounds such as oils, fats, waxes, and resins.[2][3] With a growing emphasis on "green chemistry," this compound presents a promising alternative to more hazardous and environmentally damaging solvents like hexane. This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in research and drug development, particularly for the extraction and dissolution of non-polar compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent.

PropertyValueReferences
Molecular Formula C₁₀H₂₀O₂[4][5]
Molecular Weight 172.27 g/mol [4][5]
Appearance Colorless liquid[5]
Odor Fruity, orange-like[5]
Boiling Point 211 °C[5]
Melting Point -38.5 °C[4][5]
Density 0.867 g/mL at 25 °C
Flash Point 86 °C[5]
Water Solubility Sparingly soluble (0.018 g/100 g at 29.7 °C)[5]
Solubility in Organic Solvents Miscible with ethanol, diethyl ether, and chloroform[3]

Application 1: Extraction of Non-Polar Compounds from Plant Material

This compound can be employed as a less toxic and more environmentally friendly alternative to traditional solvents like hexane for the extraction of non-polar bioactive compounds from plant matrices. Its non-polar nature allows for the efficient extraction of essential oils, lipids, and other hydrophobic constituents.

Experimental Workflow for Solid-Liquid Extraction

G Workflow for Plant Material Extraction A Sample Preparation (Drying and Grinding) B Solid-Liquid Extraction (Plant Material + this compound) A->B C Filtration (Separation of Extract from Solid Residue) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Further Analysis (e.g., GC-MS, Antioxidant Assay) E->F

Caption: Workflow for the extraction of non-polar compounds from plant material.

Protocol: Solid-Liquid Extraction of Essential Oils from Lavender

This protocol describes the extraction of essential oils from dried lavender flowers using this compound, with a parallel extraction using n-hexane for comparison.

Materials:

  • Dried lavender flowers

  • This compound (analytical grade)

  • n-Hexane (analytical grade)

  • Anhydrous sodium sulfate

  • Whatman No. 1 filter paper

  • Round-bottom flasks (250 mL)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Grind 20 g of dried lavender flowers to a coarse powder.

  • Extraction:

    • Place the powdered lavender in two separate 250 mL round-bottom flasks.

    • To one flask, add 150 mL of this compound.

    • To the second flask, add 150 mL of n-hexane.

  • Reflux:

    • Heat both flasks to the boiling point of the respective solvent under reflux with continuous stirring for 2 hours.

  • Filtration:

    • Allow the mixtures to cool to room temperature.

    • Filter each mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small amount of the respective solvent to ensure complete recovery of the extract.

  • Drying:

    • Dry the filtrates over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal:

    • Concentrate the extracts by removing the solvent using a rotary evaporator at a controlled temperature and reduced pressure.

  • Yield Calculation:

    • Weigh the resulting crude essential oil extracts and calculate the yield as a percentage of the initial plant material weight.

  • Analysis:

    • Analyze the chemical composition of the extracts using GC-MS.

Expected Results and Data Presentation

The extraction yield and the composition of the essential oils obtained using this compound can be compared to those obtained with n-hexane.

SolventExtraction Yield (%)Major Compounds Identified (by GC-MS)
This compound Expected to be comparable to n-hexaneLinalool, Linalyl acetate, Camphor, 1,8-Cineole
n-Hexane Reference valueLinalool, Linalyl acetate, Camphor, 1,8-Cineole

Application 2: Solvent for Non-Polar Drugs in In Vitro Assays

This compound can serve as a solvent for dissolving poorly water-soluble (non-polar) drug candidates for in vitro biological assays. Its lower volatility compared to other organic solvents can be advantageous in maintaining stable concentrations in assay media. However, it is crucial to determine the solvent's compatibility with the specific cell line and assay being used.

Logical Workflow for In Vitro Assay Preparation

G Workflow for In Vitro Assay Preparation A Stock Solution Preparation (Drug in this compound) B Serial Dilution (in this compound or Assay Medium) A->B D Definitive Assay (Cells + Drug Dilutions) B->D C Solvent Tolerance Test (Cell Viability with Solvent Alone) C->D E Data Analysis D->E

Caption: Workflow for preparing a non-polar drug for an in vitro assay.

Protocol: Preparation of a Non-Polar Drug for a Cell Viability Assay

This protocol outlines the steps for preparing a stock solution of a non-polar drug in this compound and determining the appropriate solvent concentration for a cell viability assay (e.g., MTT assay).

Materials:

  • Non-polar drug powder

  • This compound (sterile, cell culture grade)

  • Cell culture medium (e.g., DMEM)

  • Cell line of interest (e.g., HeLa)

  • 96-well cell culture plates

  • MTT reagent

  • DMSO

Procedure:

  • Stock Solution Preparation:

    • Dissolve the non-polar drug in sterile this compound to prepare a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate if necessary to ensure complete dissolution.

  • Solvent Tolerance Test:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium to achieve final concentrations ranging from 0.01% to 1% (v/v).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate for the desired assay duration (e.g., 24, 48 hours).

    • Perform an MTT assay to determine the highest concentration of this compound that does not significantly affect cell viability. This will be the maximum solvent concentration used in the definitive assay.

  • Drug Dilution Series:

    • Based on the results of the solvent tolerance test, prepare a serial dilution of the drug stock solution in the cell culture medium, ensuring the final concentration of this compound does not exceed the predetermined non-toxic level.

  • Definitive Cell Viability Assay:

    • Seed cells in a 96-well plate.

    • After overnight incubation, replace the medium with the prepared drug dilutions.

    • Include a vehicle control (medium with the maximum concentration of this compound used).

    • Incubate for the desired duration.

    • Perform the MTT assay and measure the absorbance to determine the effect of the drug on cell viability.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat and open flames.[6]

  • Disposal: Dispose of this compound and its waste according to local, state, and federal regulations.

Conclusion

This compound is a versatile non-polar solvent with potential applications in the extraction of natural products and as a vehicle for delivering non-polar compounds in in vitro settings. Its favorable safety profile and "green" characteristics make it an attractive alternative to traditional, more hazardous solvents. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific experimental contexts. Further optimization may be required depending on the specific application and the nature of the non-polar compounds being investigated.

References

Application Note: A Detailed Protocol for the Purification of 4-Octyl Acetate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive protocol for the purification of 4-octyl acetate via distillation. This method is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a high-purity sample of this compound for their studies. The protocol details the necessary steps from the initial workup of the crude reaction mixture to the final distillation, ensuring the removal of common impurities.

Introduction

This compound is an ester that may find applications as a flavoring agent, fragrance component, or as an intermediate in the synthesis of more complex molecules. For many of these applications, a high degree of purity is essential. A common method for the synthesis of this compound is the Fischer esterification of 4-octanol and acetic acid, typically in the presence of an acid catalyst. The crude product from this reaction will likely contain unreacted starting materials (4-octanol and acetic acid) and residual catalyst. Distillation is a robust and widely used technique for the purification of liquid compounds based on differences in their boiling points. This protocol outlines an effective procedure for the purification of this compound using this method.

Data Presentation

A summary of the physical properties of the key compounds involved in the synthesis and purification of this compound is provided in the table below. These properties are critical for designing and executing an effective distillation protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₁₀H₂₀O₂172.27~190-210 (estimated)
4-OctanolC₈H₁₈O130.23174-176[1][2][3][4]
Acetic AcidC₂H₄O₂60.05118-119[5][6][7][8][9]

Note: The boiling point of this compound is an estimate based on isomers such as n-octyl acetate (211 °C)[10][11] and 2-ethylhexyl acetate (199 °C)[12].

Experimental Workflow

The purification process for this compound can be broken down into two main stages: the initial workup of the crude reaction mixture and the final distillation. The following diagram illustrates the logical flow of the experimental protocol.

Purification_Workflow Experimental Workflow for this compound Purification cluster_workup Crude Product Workup cluster_distillation Distillation crude_product Crude this compound (from synthesis) neutralization Neutralization (e.g., with NaHCO₃ solution) crude_product->neutralization Remove acidic impurities extraction Liquid-Liquid Extraction (e.g., with diethyl ether or ethyl acetate) neutralization->extraction washing Washing of Organic Layer (with brine) extraction->washing drying Drying of Organic Layer (e.g., with anhydrous MgSO₄ or Na₂SO₄) washing->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (by rotary evaporation) filtration->solvent_removal worked_up_product Worked-up Crude Product solvent_removal->worked_up_product Proceed to distillation distillation_setup Assemble Distillation Apparatus (Simple or Fractional) worked_up_product->distillation_setup distillation_process Perform Distillation (Atmospheric or Vacuum) distillation_setup->distillation_process collect_fractions Collect Fractions distillation_process->collect_fractions Based on boiling point pure_product Pure this compound collect_fractions->pure_product

Caption: A flowchart illustrating the major steps in the purification of this compound, from the initial workup of the crude product to the final distillation.

Experimental Protocol

1. Workup of the Crude Reaction Mixture

This initial phase is designed to remove the bulk of the unreacted acetic acid, the acid catalyst, and any water-soluble byproducts.

  • 1.1. Neutralization:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid and the acid catalyst. Be cautious as this will generate carbon dioxide gas, leading to pressure buildup. Swirl the funnel gently and vent frequently until the effervescence ceases.

  • 1.2. Extraction:

    • Add an organic solvent such as diethyl ether or ethyl acetate to the separatory funnel to extract the this compound. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

    • Stopper the funnel and shake vigorously, remembering to vent frequently.

    • Allow the layers to separate and then drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize the recovery of the product.

  • 1.3. Washing:

    • Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl). This step helps to remove any remaining water and some water-soluble impurities from the organic phase.

  • 1.4. Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

  • 1.5. Filtration and Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the crude, worked-up this compound.

2. Purification by Distillation

The final step in the purification process is distillation. Given the estimated boiling point of this compound, either atmospheric or vacuum distillation can be employed. Vacuum distillation is generally preferred for high-boiling-point compounds to prevent thermal decomposition.

  • 2.1. Distillation Setup:

    • Assemble a simple or fractional distillation apparatus. For compounds with boiling points that are well-separated from impurities (as is the case here with residual 4-octanol), a simple distillation is often sufficient.

    • Place the crude, worked-up this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

    • If performing a vacuum distillation, ensure all glassware joints are properly sealed and connected to a vacuum source with a trap.

  • 2.2. Distillation Process:

    • Begin heating the distillation flask gently.

    • If using a vacuum, slowly reduce the pressure to the desired level.

    • The temperature of the vapor will rise as the more volatile components begin to distill.

  • 2.3. Collection of Fractions:

    • Discard the initial fraction (forerun), which may contain any remaining traces of the extraction solvent or other low-boiling impurities.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. The boiling point will be lower under vacuum.

    • Once the temperature of the vapor begins to drop or fluctuate, or if the temperature rises significantly (indicating the distillation of higher-boiling impurities like 4-octanol), stop the distillation.

  • 2.4. Product Characterization:

    • The collected fraction should be a clear, colorless liquid.

    • The purity of the distilled this compound can be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic acid is corrosive. Handle with care.

  • Be cautious when working with a vacuum to avoid implosion of glassware.

  • Ensure that the distillation apparatus is properly assembled and vented.

References

Application Notes and Protocols for the Use of n-Octyl Acetate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. It co-elutes with the analyte(s) of interest and helps to correct for variations in sample preparation, injection volume, and instrument response. This document provides detailed application notes and protocols for the use of n-octyl acetate as an internal standard, particularly in gas chromatography (GC) for the analysis of volatile and semi-volatile organic compounds.

n-Octyl acetate (also known as octyl ethanoate) is an ester with properties that make it an excellent candidate for an internal standard in various applications, including the analysis of flavor and fragrance compounds, fatty acid esters, and other volatile organic compounds (VOCs).[1][2] Its relatively high boiling point and stability make it suitable for a wide range of GC applications.[3]

Properties of n-Octyl Acetate

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Synonyms n-Octyl acetate, Octyl ethanoate, Caprylyl acetate[1][3][4]
CAS Number 112-14-1[1][3][4]
Molecular Formula C10H20O2[1][3][4]
Molecular Weight 172.27 g/mol [1][3][4]
Boiling Point 211 °C
Density 0.867 g/mL at 25 °C
Solubility Soluble in ethanol and ether; insoluble in water.[1]
Odor Fruity, orange-like[1]

Rationale for Selecting n-Octyl Acetate as an Internal Standard

The ideal internal standard should possess the following characteristics:

  • It should be chemically similar to the analyte(s) of interest.

  • It must not be present in the original sample matrix.

  • It should be well-resolved from the analyte peaks in the chromatogram.

  • It should have a retention time close to, but not overlapping with, the analytes.

  • It must be stable and not react with the sample components or the mobile/stationary phase.

  • It should be commercially available in high purity.

n-Octyl acetate fulfills many of these criteria for the analysis of various esters, flavor compounds, and other volatile to semi-volatile organic molecules. Its ester functionality makes it chemically similar to many common analytes in these classes. Its relatively high boiling point ensures it elutes in a reasonable time frame for many GC temperature programs, often after more volatile analytes.

Experimental Protocols

The following protocols are generalized for the use of n-octyl acetate as an internal standard in GC analysis with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Method optimization and validation are essential for specific applications.

Preparation of Stock Solutions

a. n-Octyl Acetate Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of pure n-octyl acetate into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., hexane, ethyl acetate, or methanol).[5]

  • This results in a stock solution of approximately 1 mg/mL. The exact concentration should be calculated based on the actual weight.

  • Store the stock solution in a tightly sealed container at 4°C.

b. Analyte Stock Solution:

  • Accurately weigh approximately 100 mg of each target analyte into separate 100 mL volumetric flasks.

  • Dissolve and dilute to the mark with the same solvent used for the IS stock solution.

  • This provides individual analyte stock solutions of approximately 1 mg/mL.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution(s).

  • To each calibration standard, add a constant and known amount of the n-octyl acetate IS stock solution. For example, add 100 µL of the 1 mg/mL IS stock to each 1 mL of the diluted analyte standard. This ensures a constant IS concentration in all calibration levels.

  • The final concentration of the internal standard should be in the mid-range of the expected analyte concentrations.

Example Calibration Standard Concentrations:

Calibration LevelAnalyte Concentration (µg/mL)n-Octyl Acetate (IS) Concentration (µg/mL)
11100
25100
310100
425100
550100
6100100
7200100
Sample Preparation
  • Accurately weigh or measure a known amount of the sample into a suitable container.

  • If the sample is solid, it may require extraction with an appropriate solvent.[6] Liquid samples may be diluted directly.

  • Add the same constant and known amount of the n-octyl acetate IS stock solution to each sample as was added to the calibration standards.

  • Vortex or shake the sample to ensure homogeneity.

  • If necessary, centrifuge the sample to pellet any solid material and transfer the supernatant to a GC vial for analysis.[7]

Gas Chromatography (GC) Conditions

The following are typical starting conditions for a GC-FID or GC-MS system. These should be optimized for the specific analytes and matrix.[8]

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1 (can be adjusted based on analyte concentration)
Oven Temperature Program Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C
Detector (FID) Temperature: 280 °C Hydrogen Flow: 30 mL/min Air Flow: 300 mL/min Makeup Gas (N2): 25 mL/min
Detector (MS) Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Mass Range: 40-450 amu
Data Analysis and Calibration Curve Construction
  • Integrate the peak areas of the analytes and the internal standard (n-octyl acetate) in each chromatogram.

  • For each calibration standard, calculate the response factor (RF) ratio, which is the ratio of the analyte peak area to the internal standard peak area.

  • Plot a calibration curve of the analyte concentration versus the response factor ratio.[9]

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • For each unknown sample, calculate the response factor ratio of the analyte to the internal standard.

  • Use the calibration curve equation to determine the concentration of the analyte in the unknown sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_is n-Octyl Acetate IS Stock Solution cal_standards Calibration Standards stock_is->cal_standards sample_prep Sample Preparation stock_is->sample_prep stock_analyte Analyte Stock Solution stock_analyte->cal_standards gc_analysis GC-FID/MS Analysis cal_standards->gc_analysis sample_prep->gc_analysis peak_integration Peak Integration gc_analysis->peak_integration rf_ratio Calculate Response Factor Ratio peak_integration->rf_ratio cal_curve Construct Calibration Curve rf_ratio->cal_curve quantification Quantify Analytes cal_curve->quantification

Caption: Experimental workflow for quantitative analysis using n-octyl acetate as an internal standard.

Logical Relationship of Internal Standard Method

internal_standard_logic cluster_sample Sample Injection cluster_instrument Instrumental Response analyte Analyte ratio Area(Analyte) / Area(IS) analyte->ratio is Internal Standard (n-Octyl Acetate) is->ratio sample_matrix Sample Matrix sample_matrix->analyte sample_matrix->is inj_vol Injection Volume Variability inj_vol->analyte inj_vol->is inst_drift Instrumental Drift inst_drift->analyte inst_drift->is concentration Analyte Concentration ratio->concentration Calibration Curve

Caption: Logic of using an internal standard to correct for analytical variability.

References

Application Note: Solid-Phase Microextraction (SPME) for the Sampling of 4-Octyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1][2] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as 4-octyl acetate, from various matrices. This compound is an important ester found in various fruits and is a key contributor to the aroma profile of many products.[3] Its accurate quantification is crucial in flavor and fragrance analysis, food quality control, and in monitoring its presence as a potential volatile organic compound (VOC). This application note provides a detailed protocol for the sampling and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase.[4] When the fiber is exposed to a sample, either by direct immersion into a liquid or exposure to the headspace above a liquid or solid, analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[5] Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed, separated on a capillary column, and detected by a mass spectrometer.[6]

Advantages of SPME for this compound Analysis

  • Solvent-Free: Eliminates the need for organic solvents, making it an environmentally friendly "green" chemistry technique.[6]

  • High Sensitivity: The concentration of analytes on the fiber allows for low detection limits.[6]

  • Versatility: Applicable to a wide range of sample matrices, including liquids and solids.[1]

  • Ease of Automation: SPME procedures can be readily automated for high-throughput analysis.[7]

  • Minimal Sample Preparation: Often requires no complex sample pretreatment steps.

Experimental Protocol: HS-SPME-GC-MS of this compound

This protocol outlines a general procedure for the analysis of this compound. Optimization of parameters such as extraction time, temperature, and sample volume may be necessary depending on the specific sample matrix and analytical instrumentation.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a range of volatile compounds, including esters.[8][9][10]

  • SPME Fiber Holder (Manual or Autosampler)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Headspace Vials (10 or 20 mL) with Septa Caps

  • Heating and Agitation Unit (e.g., heating block with magnetic stirrer or autosampler with incubation and agitation capabilities)

  • This compound Standard

  • Internal Standard (e.g., d8-Toluene or a suitable deuterated ester)

  • Methanol or other suitable solvent for standard preparation

  • Sodium Chloride (NaCl) (optional, for "salting-out" effect)

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Collection (e.g., fruit juice, headspace of a solid) Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Salt Add NaCl (Optional) Spike->Salt Seal Seal Vial Salt->Seal Incubate Incubate and Agitate (e.g., 50°C for 15 min) Seal->Incubate Expose Expose SPME Fiber to Headspace (e.g., 30 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Step-by-Step Procedure
  • SPME Fiber Conditioning: Before its first use, and briefly before each analysis, the SPME fiber should be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature to remove any contaminants.

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample (e.g., 5 mL of liquid or 2 g of solid) into a headspace vial.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

    • Optionally, add a known amount of NaCl (e.g., 1 g) to the sample. The "salting-out" effect can increase the volatility of the analyte and improve its transfer to the headspace.

    • Immediately seal the vial with a septum cap.

  • Headspace Extraction:

    • Place the vial in a heating and agitation unit.

    • Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace. Agitation during this step can facilitate faster equilibration.

    • Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into its needle and immediately transfer it to the heated injection port of the GC.

    • Desorb the trapped analytes onto the GC column. A typical desorption temperature is 250°C for 2 minutes in splitless mode to ensure complete transfer of the analytes.

    • The desorbed compounds are then separated on the GC column and detected by the mass spectrometer.

Recommended GC-MS Conditions
ParameterRecommended Setting
GC Inlet 250°C, Splitless mode (2 min)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold 5 min)
MS Transfer Line 250°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu
Quantification Ion To be determined from the mass spectrum of this compound (e.g., m/z 43, 61, 87)

Quantitative Data

The following table provides representative quantitative data for the analysis of this compound using the described HS-SPME-GC-MS method. These values are illustrative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL
Linearity (R²) > 0.99
Linear Range 1 - 500 ng/mL
Precision (%RSD) < 10%
Recovery 85 - 110%

Logical Relationship Diagram

Logical_Relationships cluster_params Method Parameters cluster_performance Analytical Performance Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) Sensitivity Sensitivity (LOD/LOQ) Fiber->Sensitivity Precision Precision (RSD) Fiber->Precision Temp Extraction Temperature Temp->Sensitivity Temp->Precision Time Extraction Time Time->Sensitivity Time->Precision Matrix Sample Matrix Effects (e.g., Salting Out) Matrix->Precision Accuracy Accuracy (Recovery) Matrix->Accuracy Linearity Linearity & Range Sensitivity->Linearity

Caption: Key parameters influencing the performance of the SPME method.

Conclusion

Solid-Phase Microextraction is a powerful and efficient technique for the sampling and analysis of this compound. The HS-SPME-GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this important aroma compound in a variety of sample types. By carefully selecting the SPME fiber and optimizing the extraction and desorption parameters, researchers can achieve reliable and reproducible results. This method is highly suitable for applications in the food and beverage industry, environmental monitoring, and academic research.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-octyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Octyl Acetate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of 4-octanol and acetic acid using an acid catalyst.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2]

Q2: What are the typical catalysts used for this reaction?

A2: A variety of catalysts can be used for the Fischer esterification of 4-octanol. Common choices include strong mineral acids like sulfuric acid and p-toluenesulfonic acid.[2] Heterogeneous catalysts such as silica sulfuric acid and ion-exchange resins like Amberlyst 36 are also effective.[3][4] For a greener approach, biocatalysts like lipase enzymes can be employed.[5]

Q3: How can I drive the reaction towards the product side to increase the yield?

A3: Since the Fischer esterification is a reversible reaction, several strategies can be employed to favor the formation of the ester product.[6][7] One common approach is to use an excess of one of the reactants, typically the less expensive one (in this case, often acetic acid).[6][8] Another effective method is to remove water as it is formed, which can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus or by using a drying agent like molecular sieves.[5][7]

Q4: What are the expected physical properties of this compound?

A4: this compound is a colorless liquid with a characteristic fruity, orange-like aroma.[9][10][11] It is insoluble in water but miscible with organic solvents like ethanol and diethyl ether.[9][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound The reversible nature of the Fischer esterification is limiting the product formation.[2][6]- Use a 2 to 3-fold excess of acetic acid to shift the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[5][7]
Insufficient catalyst activity or amount.- Ensure the acid catalyst is fresh and has not been deactivated. - For heterogeneous catalysts like silica sulfuric acid, a catalyst loading of around 6 wt% has been shown to be effective.[3][4]
Reaction has not reached completion.- Increase the reaction time. Refluxing for several hours (e.g., 1-10 hours) is typical.[2][6] - Increase the reaction temperature, but be mindful of potential side reactions. A temperature of around 348 K (75°C) has been reported as optimal with a silica sulfuric acid catalyst.[3][4]
Dark Brown and Foul-Smelling Product Side reactions occurring at high temperatures, such as dehydration of the alcohol or decomposition of the starting materials or product.[10]- Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen) if starting materials are sensitive to oxidation at high temperatures. - Purify the product thoroughly using distillation.
Difficult Product Purification The boiling points of 4-octanol and this compound are relatively close, making separation by simple distillation challenging.[10]- Use fractional distillation for a more efficient separation. - Employ vacuum distillation to lower the boiling points and reduce the risk of thermal decomposition.[12]
Product Contaminated with Acetic Acid Incomplete removal of the excess acetic acid during the work-up procedure.- During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas (CO2) evolves.[13] This indicates that all the excess acid has been neutralized. - Follow with a brine wash to help remove residual water and salts.[6]

Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the synthesis of n-octyl acetate (a close analog of this compound) using different catalytic systems. These conditions can serve as a starting point for the optimization of this compound synthesis.

Parameter Silica Sulfuric Acid Catalyst [3][4]Lipase Biocatalyst (fermas CALBTM 10000) [5]
Catalyst Loading 6 wt%2% (w/v)
Molar Ratio (Acid:Alcohol) 1:21:2
Temperature 348 K (75 °C)60 °C
Agitation Speed 400 rpm200 rpm
Additives -6% (w/v) Molecular Sieves
Reaction Time Not specified, but optimized for conversion4 hours
Conversion/Yield 92.72% Conversion93.73% Conversion

Experimental Protocol: Fischer Esterification of 4-Octanol

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-octanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-octanol and a 2 to 3-fold molar excess of glacial acetic acid.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops are typically sufficient).

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) if desired. A reaction time of 1-2 hours is a good starting point.[12]

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

  • Aqueous Work-up:

    • Wash the organic layer with water.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.[13] Continue washing until the evolution of carbon dioxide gas ceases.

    • Wash the organic layer with a saturated brine solution to remove most of the water.[6]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation, preferably under reduced pressure, to obtain the final product.[12]

Experimental Workflow

experimental_workflow A 1. Reaction Setup - 4-octanol - Acetic Acid (excess) - Round-bottom flask B 2. Catalyst Addition - Sulfuric Acid (catalytic) A->B C 3. Reflux - Heat for 1-2 hours B->C D 4. Cooling & Extraction - Cool to room temperature - Add Diethyl Ether C->D E 5. Aqueous Work-up - Water wash - NaHCO3 wash - Brine wash D->E F 6. Drying - Anhydrous MgSO4 E->F G 7. Solvent Removal - Rotary Evaporation F->G H 8. Purification - Vacuum Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low yield in 4-octyl acetate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-octyl acetate, a common fragrance and flavoring agent. The guidance is tailored for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is significantly lower than expected. What are the common causes?

Low yields in the Fischer esterification of this compound can stem from several factors throughout the experimental process. The most common culprits include:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. If the reaction does not reach equilibrium or if the equilibrium is not shifted sufficiently towards the product side, the yield will be low.

  • Losses During Workup: Significant amounts of product can be lost during the purification process. This can occur during transfers between glassware, extractions, and drying steps.[1][2]

  • Improper Reaction Conditions: Non-optimal temperature, reaction time, or catalyst concentration can lead to a lower yield.

  • Purity of Reagents: The presence of water in the reactants (acetic acid or 1-octanol) or the solvent can inhibit the reaction. Using glacial acetic acid and anhydrous solvents is recommended.

  • Side Reactions: Although generally minimal in this specific esterification, side reactions can occur, consuming the starting materials or the product.

Q2: How can I drive the reaction equilibrium towards the formation of this compound to improve the yield?

According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted to favor the product (this compound) by:

  • Using an Excess of One Reactant: Typically, the less expensive reactant is used in excess. In the synthesis of this compound, using an excess of acetic acid is a common strategy to drive the reaction forward.[3]

  • Removing Water as it Forms: The removal of water, a product of the reaction, will continuously shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[3]

Q3: What is the purpose of washing the reaction mixture with sodium bicarbonate solution during the workup?

The crude product mixture after the reaction will contain unreacted acetic acid and the acid catalyst (e.g., sulfuric acid). Washing the organic layer with a sodium bicarbonate (NaHCO₃) solution neutralizes these acidic components. The reaction between sodium bicarbonate and the acids produces carbon dioxide gas, water, and the corresponding sodium salt, which are soluble in the aqueous layer and can be separated from the desired ester.

Q4: I observe an emulsion during the extraction process. How can I resolve this?

Emulsions are a common issue during the workup of esterification reactions. To break an emulsion, you can try the following:

  • Add a Saturated Salt Solution (Brine): Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

Data Presentation: this compound Yields under Various Conditions

The following table summarizes reported yields for n-octyl acetate synthesis under different experimental conditions.

1-Octanol (molar eq.)Acetic Acid (molar eq.)CatalystTemperature (°C)Reaction TimeYield (%)Reference
1ExcessSulfuric AcidReflux2 hoursNot specified[4]
11.2 - 2.0Sulfuric AcidReflux48 hoursNot specified[5]
11.3Acetic Anhydride & Sulfuric Acid8015 minutes51.66[6]
11Amberlyst 15 (10 wt%)90~5 hours>90 (conversion)[7]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 1-Octanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-octanol and an excess of glacial acetic acid (e.g., 2 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

  • Washing:

    • Wash the organic layer with water to remove the bulk of the unreacted acetic acid and sulfuric acid.

    • Next, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acids. Be sure to vent the separatory funnel frequently as carbon dioxide gas is evolved. Continue washing until no more gas is produced.

    • Finally, wash the organic layer with brine to remove any residual water and aid in layer separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude this compound can then be purified by distillation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the this compound esterification.

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_reaction Was the reaction driven to completion? start->check_reaction check_workup Were there significant losses during workup? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_reagents Were the reagents of sufficient purity? check_workup->check_reagents No workup_loss Product Loss During Workup check_workup->workup_loss Yes check_reagents->start Yes, re-evaluate from start impure_reagents Impure Reagents check_reagents->impure_reagents No solution1 Increase reaction time or temperature. Use excess of one reagent. Remove water during reaction. incomplete_reaction->solution1 solution2 Careful transfers between glassware. Thorough extraction of aqueous layers. Minimize evaporation of the product. workup_loss->solution2 solution3 Use glacial acetic acid. Ensure 1-octanol is dry. Use anhydrous solvents. impure_reagents->solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Purification challenges of 4-octyl acetate from isomeric mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-octyl acetate from its isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from its isomers?

A1: The primary challenge lies in the similar physicochemical properties of octyl acetate isomers (e.g., 1-octyl acetate, 2-octyl acetate, 3-octyl acetate, and various branched isomers like 2-ethylhexyl acetate). These similarities, particularly in boiling points and polarity, make separation by conventional techniques like fractional distillation and chromatography difficult.[1] Positional isomers, which differ only in the location of the functional group, often exhibit very close physical properties, requiring highly efficient separation methods.

Q2: What are the common isomeric impurities found in a synthesis of this compound?

A2: The isomeric impurities present will largely depend on the synthetic route used to produce the 4-octanol precursor. If a non-selective method is used to hydroxylate octane, a mixture of 1-, 2-, 3-, and 4-octanol will be formed, leading to the corresponding octyl acetate isomers after esterification. Industrial processes may also produce branched-chain isomers. Therefore, it is crucial to understand the starting materials and reaction mechanism to anticipate the likely isomeric impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective technique for analyzing the purity of volatile compounds like octyl acetate and quantifying the composition of isomeric mixtures.[2] High-performance liquid chromatography (HPLC) can also be employed, particularly for preparative separations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation and confirming the identity of the desired this compound isomer.[3]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from its isomers.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate compounds with close boiling points.- Use a longer fractionating column.- Pack the column with a more efficient packing material (e.g., structured packing, Raschig rings).
Distillation Rate Too High: The distillation is proceeding too quickly, preventing the establishment of a proper vapor-liquid equilibrium within the column.- Reduce the heating rate to ensure a slow and steady distillation.- Aim for a low distillate collection rate (e.g., 1-2 drops per second).
Poor Insulation: Heat loss from the column and distillation head can disrupt the temperature gradient necessary for efficient separation.- Insulate the distillation column and head with glass wool or aluminum foil.
Fluctuating Heat Source: An unstable heat source leads to inconsistent boiling and disrupts the equilibrium.- Use a stable heating mantle with fine temperature control.
Preparative Chromatography (HPLC & GC)

Problem: Co-elution or poor resolution of this compound and its isomers.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase: The column chemistry is not selective enough for the positional isomers.- HPLC: Screen different column chemistries. Phenyl-based columns can offer unique selectivity for isomers with aromatic rings, while C8 and C18 columns are also viable options.[4][5]- GC: Employ a column with a polar stationary phase that can differentiate between the subtle polarity differences of the isomers.
Suboptimal Mobile Phase/Carrier Gas Flow Rate: The flow rate is too high, leading to peak broadening and reduced resolution.- HPLC: Optimize the flow rate. Lower flow rates generally improve resolution but increase run time.- GC: Optimize the carrier gas flow rate to achieve the best separation efficiency.
Incorrect Temperature: The column temperature is not optimized for the separation.- HPLC & GC: Perform a temperature optimization study. Varying the column temperature can significantly impact the selectivity between isomers.
Sample Overload: Injecting too much sample onto the column leads to broad, asymmetric peaks and poor separation.- Reduce the injection volume or the concentration of the sample.

Data Presentation

Table 1: Physical Properties of Octyl Acetate Isomers

IsomerCAS NumberBoiling Point (°C)
1-Octyl acetate (n-Octyl acetate)112-14-1211[6][7][8][9]
2-Octyl acetate2051-50-5193[10]
3-Octyl acetate4864-61-3191-192[11]
4-Octanol (precursor to this compound)589-62-8174-176[12][13]
2-Ethylhexyl acetate103-09-3199[14]
The boiling point of this compound is not readily available in the literature but is expected to be in a similar range to other secondary octyl acetates.

Experimental Protocols

Synthesis of this compound via Esterification of 4-Octanol

This protocol describes a general procedure for the synthesis of this compound from 4-octanol.

Materials:

  • 4-Octanol

  • Acetic anhydride or acetyl chloride

  • Pyridine or a similar base (if using acetyl chloride)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Stir bar and appropriate glassware

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 4-octanol in a suitable anhydrous solvent.

  • Slowly add a stoichiometric excess (e.g., 1.5 equivalents) of acetic anhydride or acetyl chloride to the solution while stirring. If using acetyl chloride, the reaction should be performed in the presence of a base like pyridine to neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess acylating agent by slowly adding water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound by Preparative HPLC: A Method Development Guide

1. Analytical Method Development:

  • Column Selection: Begin with a C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A phenyl-based column should also be evaluated for alternative selectivity.

  • Mobile Phase: A common mobile phase for esters is a mixture of acetonitrile (ACN) and water.[4] Start with a gradient elution from approximately 60% ACN in water to 100% ACN over 20-30 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[4]

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm), as esters have a weak chromophore.

2. Optimization:

  • Adjust the gradient slope and initial/final mobile phase compositions to maximize the resolution between the this compound peak and the isomeric impurities.

  • Evaluate the effect of column temperature on the separation.

3. Scale-up to Preparative HPLC:

  • Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative column with the same stationary phase chemistry.

  • The flow rate and injection volume will need to be proportionally increased based on the dimensions of the preparative column.

  • The gradient profile may need to be adjusted to maintain the separation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Octanol + Acetic Anhydride reaction Esterification Reaction start->reaction Reflux workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Drying (MgSO4) workup->drying crude Crude this compound drying->crude distillation Fractional Distillation crude->distillation Boiling Point Difference prep_hplc Preparative HPLC crude->prep_hplc Polarity Difference pure_product Pure this compound distillation->pure_product prep_hplc->pure_product gc_ms GC-MS pure_product->gc_ms Purity Check nmr NMR pure_product->nmr Structure Confirmation

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Preparative Chromatography start Poor Separation of Isomers d_cause1 Insufficient Column Efficiency? start->d_cause1 d_cause2 Distillation Rate Too High? start->d_cause2 c_cause1 Suboptimal Stationary Phase? start->c_cause1 c_cause2 Mobile Phase Not Optimized? start->c_cause2 d_sol1 Increase Column Length/Efficiency d_cause1->d_sol1 Yes d_sol2 Reduce Heating Rate d_cause2->d_sol2 Yes c_sol1 Screen Different Columns (e.g., Phenyl, C8) c_cause1->c_sol1 Yes c_sol2 Adjust Gradient/Solvent Composition c_cause2->c_sol2 Yes

Caption: Troubleshooting logic for poor isomeric separation.

References

Technical Support Center: Chiral Separation of 4-Octyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chiral separation of 4-octyl acetate enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the chiral separation of this compound enantiomers?

A1: The most common and effective techniques for the chiral separation of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).[1][2] High-Performance Liquid Chromatography (HPLC) can also be used, typically in normal-phase mode, but GC and SFC are often preferred for this type of analyte due to better volatility and resolution.

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A2: For the chiral separation of esters like this compound by GC, cyclodextrin-based CSPs are highly recommended.[2] Derivatized cyclodextrins, such as permethylated β-cyclodextrin, offer excellent enantioselectivity for a wide range of chiral compounds, including esters. For SFC and HPLC, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a popular choice and have shown broad applicability in separating a variety of enantiomers.[3][4]

Q3: Why am I seeing poor resolution or no separation of the enantiomers?

A3: Poor or no resolution can be attributed to several factors:

  • Incorrect CSP: The selected chiral stationary phase may not be suitable for this compound.

  • Suboptimal Temperature (GC): The temperature ramp rate or the isothermal temperature may be too high. Slower ramp rates (1-2°C/min) often improve chiral resolution.[1]

  • Inappropriate Mobile Phase (SFC/HPLC): The composition of the mobile phase, including the type and percentage of organic modifier and any additives, is critical for achieving separation.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks and a loss of resolution. For GC, on-column concentrations of 50 ng or less are recommended for optimal separation.[1]

  • High Carrier Gas Flow Rate (GC): While higher linear velocities can sometimes improve resolution, an excessively high flow rate can be detrimental.[1]

Q4: Can I use the same chiral column for both analytical and preparative separations?

A4: While it is possible to develop a method on an analytical column and then scale it up for preparative work, it is often more practical to use a column specifically designed for preparative chromatography. Preparative columns have a larger internal diameter and can handle higher sample loads. However, the chiral stationary phase chemistry should be the same to ensure a successful transfer from analytical to preparative scale.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Temperature program is not optimized.Decrease the temperature ramp rate to 1-2°C/min.[1] Optimize the initial oven temperature.
Carrier gas flow rate is too high or too low.Optimize the linear velocity of the carrier gas (e.g., hydrogen at 60-80 cm/sec).[1]
Column is overloaded.Reduce the amount of sample injected. Ensure on-column concentration is 50ng or less.[1]
Incorrect chiral stationary phase.Screen different cyclodextrin-based columns.
Peak Tailing Active sites on the injector liner or column.Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Column overload.Dilute the sample.
Ghost Peaks Contamination in the injector, column, or carrier gas.Clean the injector. Bake out the column. Use high-purity carrier gas with appropriate traps.
Sample carryover from a previous injection.Implement a thorough wash step between injections.
Split Peaks Improper sample introduction.Check the syringe for damage. Optimize injection speed.
Column damage.Inspect the column inlet. If damaged, trim a small portion of the column.
Supercritical Fluid Chromatography (SFC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Incorrect mobile phase composition.Screen different co-solvents (e.g., methanol, ethanol, isopropanol). Optimize the percentage of the co-solvent.
Back pressure is not optimal.Adjust the back pressure regulator.
Temperature is not optimized.Investigate the effect of column temperature on the separation.
Incorrect chiral stationary phase.Screen polysaccharide-based CSPs.
Drifting Retention Times Inadequate column equilibration.Increase the column equilibration time between injections.
Fluctuations in temperature or pressure.Ensure the system is in a stable environment. Check the pump and back pressure regulator for consistent performance.
Mobile phase composition is changing.Ensure proper mixing of the mobile phase components.
High Back Pressure Blockage in the system.Check for blockages in the tubing, frits, or column.[5] Reverse flushing the column (for immobilized CSPs) may help.[5]
Sample precipitation.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers by Gas Chromatography (GC)

This protocol provides a general methodology for the chiral separation of this compound using a cyclodextrin-based chiral stationary phase. Optimization will be required for your specific instrumentation and column.

1. Instrumentation and Column:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Linear Velocity: 60-80 cm/sec for Hydrogen.[1]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 min.

    • Ramp: 2 °C/min to 180 °C.[1]

    • Hold at 180 °C for 5 min.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

3. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 50 µg/mL.

4. Data Analysis:

  • Identify the two enantiomer peaks.

  • Calculate the resolution (Rs) between the peaks. A baseline resolution is typically considered to be Rs ≥ 1.5.

  • Determine the enantiomeric ratio by comparing the peak areas.

Protocol 2: Chiral Separation of this compound Enantiomers by Supercritical Fluid Chromatography (SFC)

This protocol outlines a general approach for the chiral separation of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Column:

  • Supercritical Fluid Chromatograph with a UV or MS detector.

  • Chiral Column: e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (150 x 4.6 mm ID, 5 µm particle size).

2. SFC Conditions:

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol or Ethanol).

  • Gradient: Start with a low percentage of modifier (e.g., 5%) and gradually increase to elute the compounds. A typical gradient might be 5% to 40% modifier over 10 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm or MS with a suitable interface.

3. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify the enantiomer peaks and calculate the resolution.

  • Quantify the enantiomeric excess (ee%).

Quantitative Data Summary

The following tables provide typical starting parameters for the chiral separation of volatile esters like this compound. These should be used as a starting point for method development.

Table 1: Typical GC Parameters for Chiral Separation of Volatile Esters

ParameterRecommended Range
Column Type Derivatized Cyclodextrin
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Hydrogen or Helium
Linear Velocity 40-80 cm/sec (Hydrogen)
Temperature Ramp Rate 1-5 °C/min
Injection Volume 0.5 - 2 µL
Split Ratio 50:1 to 200:1

Table 2: Typical SFC Parameters for Chiral Separation of Esters

ParameterRecommended Value/Range
Column Type Polysaccharide-based (e.g., Cellulose or Amylose derivatives)
Column Dimensions 150-250 mm length, 4.6 mm ID, 3-5 µm particle size
Mobile Phase CO₂ with Methanol, Ethanol, or Isopropanol as modifier
Modifier Percentage 5 - 40%
Flow Rate 2 - 4 mL/min
Back Pressure 100 - 200 bar
Temperature 30 - 50 °C

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Resolution check_temp Is Temperature Program Optimized? start->check_temp adjust_temp Decrease Ramp Rate (1-2°C/min) check_temp->adjust_temp No check_flow Is Carrier Gas Flow Optimal? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Optimize Linear Velocity check_flow->adjust_flow No check_load Is Sample Overloaded? check_flow->check_load Yes adjust_flow->check_load adjust_load Reduce Sample Concentration check_load->adjust_load Yes check_csp Is CSP Appropriate? check_load->check_csp No adjust_load->check_csp change_csp Screen Different CSPs check_csp->change_csp No end_good Resolution Improved check_csp->end_good Yes end_bad Consult Specialist change_csp->end_bad SFC_Method_Development_Flow start Start: Develop SFC Method select_column Select Polysaccharide CSP start->select_column screen_solvents Screen Co-solvents (MeOH, EtOH, IPA) select_column->screen_solvents optimize_gradient Optimize Modifier Gradient screen_solvents->optimize_gradient optimize_params Optimize Temperature & Back Pressure optimize_gradient->optimize_params validate Validate Method optimize_params->validate

References

Technical Support Center: 4-Octyl Acetate Synthesis & Workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of 4-octyl acetate, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its hydrolysis during workup important?

This compound is an ester formed from 1-octanol and acetic acid. It is valued in various industries for its characteristic fruity aroma, and it also serves as a building block in organic synthesis. Hydrolysis is the cleavage of the ester bond by water to yield the parent alcohol (1-octanol) and carboxylic acid (acetic acid). This process is catalyzed by both acids and bases. Preventing hydrolysis during the workup is critical to maximize the yield and purity of the final product.

Q2: What are the primary causes of this compound hydrolysis during a typical aqueous workup?

The primary causes of hydrolysis during an aqueous workup are the presence of acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: If the esterification reaction is catalyzed by a strong acid (e.g., sulfuric acid), residual acid in the reaction mixture will accelerate hydrolysis when water is introduced during the workup.

  • Base-Catalyzed Hydrolysis (Saponification): The use of strong bases (e.g., sodium hydroxide) to neutralize the acid catalyst can lead to rapid and irreversible hydrolysis of the ester, a process known as saponification.[1]

Q3: At what pH is this compound most stable?

Troubleshooting Guides

Issue 1: Low yield of this compound after aqueous workup, with the presence of 1-octanol and acetic acid in the final product.

This issue is a strong indicator that hydrolysis has occurred during the workup procedure.

Troubleshooting Steps:

  • Neutralization of Acid Catalyst: The most critical step is to neutralize the acid catalyst (e.g., sulfuric acid) from the esterification reaction without introducing strongly basic conditions that would promote saponification.

    • Recommended Solution: Use a mild inorganic base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] These weak bases will neutralize the strong acid catalyst while maintaining a pH that is not excessively basic, thus minimizing ester hydrolysis.

    • Procedure:

      • After the reaction is complete, cool the reaction mixture to room temperature.

      • Slowly and carefully add the saturated sodium bicarbonate solution to the reaction mixture with stirring. Carbon dioxide gas will evolve, so ensure adequate venting.

      • Continue adding the bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is in the range of 7-8.[3]

  • Extraction: After neutralization, the this compound must be extracted into an organic solvent.

    • Recommended Solvents: Diethyl ether, ethyl acetate, or dichloromethane are suitable solvents for extracting the relatively nonpolar this compound.

    • Procedure:

      • Transfer the neutralized mixture to a separatory funnel.

      • Add the organic solvent and shake the funnel vigorously, venting frequently to release any pressure buildup.

      • Allow the layers to separate. The organic layer containing the ester will typically be the upper layer unless a halogenated solvent like dichloromethane is used.

      • Drain the aqueous layer and wash the organic layer again with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying and Solvent Removal:

    • Procedure:

      • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

      • Filter or decant the dried organic solution to remove the drying agent.

      • Remove the solvent using a rotary evaporator to obtain the crude this compound.

Quantitative Data Summary: Impact of Neutralization Agent on Ester Yield

Neutralization AgentpH of Aqueous SolutionPotential for HydrolysisExpected Ester Yield
Saturated NaHCO₃~8LowHigh
1M NaOH>12HighLow
Water (no base)Acidic (due to catalyst)High (acid-catalyzed)Low
Issue 2: Emulsion formation during aqueous workup.

Emulsions are a common problem during the extraction of crude reaction mixtures, making the separation of aqueous and organic layers difficult.

Troubleshooting Steps:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer.

  • Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.

Alternative Workup Protocols to Avoid Hydrolysis

For extremely sensitive esters or when maximum yield is paramount, non-aqueous workup methods can be employed.

Protocol 1: Anhydrous Workup using Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent.[5] This method avoids the use of water altogether.

Experimental Protocol:

  • Reaction Quenching: After the esterification reaction is complete, cool the mixture to room temperature.

  • SPE Cartridge Selection: Choose a normal-phase SPE cartridge, such as silica gel or Florisil®, which will retain polar impurities like the acid catalyst and unreacted alcohol, while allowing the less polar this compound to pass through.

  • Elution: a. Condition the SPE cartridge with a nonpolar solvent (e.g., hexane). b. Load the crude reaction mixture onto the cartridge. c. Elute the this compound with a nonpolar solvent or a mixture of nonpolar and slightly more polar solvents (e.g., hexane/ethyl acetate gradient). The polar impurities will remain adsorbed to the solid phase.

  • Solvent Removal: Collect the fractions containing the purified ester and remove the solvent using a rotary evaporator.

Diagram: Anhydrous Workup Workflow using SPE

spe_workflow reaction Crude Reaction Mixture spe Normal-Phase SPE Cartridge reaction->spe elution Elution with Nonpolar Solvent spe->elution impurities Polar Impurities (Retained) spe->impurities product Purified 4-Octyl Acetate Solution elution->product evaporation Solvent Removal product->evaporation final_product Pure 4-Octyl Acetate evaporation->final_product

Caption: Workflow for anhydrous purification of this compound using solid-phase extraction.

Diagram: Logical Relationship of Factors Leading to Hydrolysis

hydrolysis_factors cluster_conditions Workup Conditions cluster_outcomes Reaction Outcome acidic Strongly Acidic (pH < 3) hydrolysis Hydrolysis of This compound acidic->hydrolysis Promotes basic Strongly Basic (pH > 8) basic->hydrolysis Promotes (Saponification) neutral Neutral/Slightly Acidic (pH 4-6) stability Stability of This compound neutral->stability Favors

Caption: Influence of pH on the stability and hydrolysis of this compound during workup.

References

Minimizing by-product formation in the synthesis of 4-octyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-octyl acetate. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing by-product formation during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This involves the acid-catalyzed reaction of 4-octanol (a secondary alcohol) with acetic acid to produce this compound and water.[1][2][3][4]

Q2: What are the common by-products in the synthesis of this compound?

The primary by-products in this synthesis are:

  • Octenes: Formed through the acid-catalyzed dehydration of 4-octanol. As 4-octanol is a secondary alcohol, it is prone to elimination reactions.[5]

  • Di-4-octyl ether: Formed through the acid-catalyzed self-condensation of two molecules of 4-octanol.

Q3: What are the general strategies to minimize by-product formation?

To favor the formation of this compound and minimize side reactions, consider the following strategies:

  • Use of Excess Acetic Acid: Employing an excess of acetic acid can shift the reaction equilibrium towards the formation of the ester, according to Le Châtelier's principle.[1]

  • Removal of Water: As water is a product of the esterification, its removal from the reaction mixture will also drive the equilibrium towards the desired product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Control of Reaction Temperature: Higher temperatures can favor the dehydration of the alcohol to form octenes. Therefore, maintaining a controlled and moderate temperature is crucial.

  • Choice of Catalyst: The type and concentration of the acid catalyst can influence the rates of both the desired esterification and the side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides solutions to minimize by-product formation.

Issue Potential Cause Recommended Solution
Low yield of this compound with significant octene formation. The reaction temperature is too high, favoring the dehydration of 4-octanol.Reduce the reaction temperature. For sulfuric acid catalysis, a temperature range of 80-100°C is a reasonable starting point. Monitor the reaction progress by GC or TLC to find the optimal temperature that favors esterification over dehydration.
Presence of a significant amount of di-4-octyl ether in the product mixture. High concentration of the alcohol and/or prolonged reaction times at elevated temperatures can promote ether formation.Use a larger excess of acetic acid relative to 4-octanol. This will increase the probability of the alcohol reacting with the carboxylic acid rather than with another alcohol molecule. Consider slightly lowering the reaction temperature.
Dark brown or black sludge formation in the reaction mixture. This often indicates decomposition of the starting materials or products, which can be caused by a highly concentrated and aggressive acid catalyst like sulfuric acid, especially at elevated temperatures.Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin (e.g., Amberlyst-15).[6] These catalysts can be less prone to causing decomposition. If using sulfuric acid, ensure it is added slowly and with adequate cooling.
Incomplete reaction, with significant amounts of starting materials remaining. The reaction has not reached equilibrium, or the equilibrium is unfavorable under the current conditions. This can be common with secondary alcohols due to steric hindrance.Increase the reaction time. Monitor the reaction progress to determine when equilibrium is reached. Ensure efficient removal of water using a Dean-Stark trap or molecular sieves. Increase the molar ratio of acetic acid to 4-octanol.

Quantitative Data on By-Product Formation

While specific quantitative data for the synthesis of this compound is not extensively available in the public domain, the following table provides estimated yields based on general principles of Fischer esterification of secondary alcohols and data from analogous reactions. These values illustrate the expected trends when reaction parameters are varied.

Reaction Condition Catalyst Temperature (°C) Acetic Acid:4-Octanol Molar Ratio Estimated Yield of this compound (%) Estimated Yield of Octenes (%) Estimated Yield of Di-4-octyl ether (%)
Standard H₂SO₄1201:1602515
Optimized for Ester p-TsOH1003:185105
High Temperature H₂SO₄1501:1405010
Excess Alcohol H₂SO₄1201:3502030
Solid Acid Catalyst Amberlyst-151102:180155

Note: These are estimated values and actual results may vary depending on the specific experimental setup and conditions.

Experimental Protocol: Minimized By-Product Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the formation of octenes and di-4-octyl ether.

Materials:

  • 4-octanol

  • Glacial acetic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the round-bottom flask, add 4-octanol, a 3-fold molar excess of glacial acetic acid, and a catalytic amount of p-toluenesulfonic acid (approximately 5 mol% relative to the 4-octanol). Add toluene as a solvent to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst. Be cautious as CO₂ evolution will occur. Repeat the washing until the aqueous layer is no longer acidic.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and any unreacted starting materials.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product with high purity.

Visualizing Reaction and Troubleshooting Pathways

Below are diagrams to visualize the chemical reactions and the logical workflow for troubleshooting by-product formation.

Synthesis_Pathway Synthesis of this compound and Side Reactions 4-Octanol 4-Octanol 4-Octyl_Acetate 4-Octyl_Acetate 4-Octanol->4-Octyl_Acetate + Acetic Acid Octenes Octenes 4-Octanol->Octenes Dehydration Di-4-octyl_ether Di-4-octyl_ether 4-Octanol->Di-4-octyl_ether Self-condensation Acetic_Acid Acetic_Acid Acetic_Acid->4-Octyl_Acetate Water Water Acid_Catalyst Acid_Catalyst Acid_Catalyst->4-Octyl_Acetate Acid_Catalyst->Octenes Acid_Catalyst->Di-4-octyl_ether

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting By-product Formation Start Start Analysis Identify_Byproduct Identify primary by-product(s) via GC/NMR Start->Identify_Byproduct Is_Octene Major by-product is Octene? Identify_Byproduct->Is_Octene Is_Ether Major by-product is Di-4-octyl ether? Is_Octene->Is_Ether No Reduce_Temp Reduce reaction temperature Is_Octene->Reduce_Temp Yes Is_Decomposition Is there dark sludge/decomposition? Is_Ether->Is_Decomposition No Increase_Acid_Ratio Increase Acetic Acid to Alcohol ratio Is_Ether->Increase_Acid_Ratio Yes Change_Catalyst Use a milder catalyst (e.g., p-TsOH, Amberlyst-15) Is_Decomposition->Change_Catalyst Yes Check_Water_Removal Ensure efficient water removal Is_Decomposition->Check_Water_Removal No Reduce_Temp->Check_Water_Removal Increase_Acid_Ratio->Check_Water_Removal Change_Catalyst->Check_Water_Removal Optimize Optimized Synthesis Check_Water_Removal->Optimize

Caption: A logical workflow for troubleshooting by-product formation.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Octyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the laboratory synthesis of octyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing octyl acetate in a laboratory setting?

A1: The most prevalent and well-established method for synthesizing octyl acetate is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed esterification of an octanol (commonly 1-octanol) with acetic acid.[1]

Q2: Why is an acid catalyst necessary for the esterification reaction?

A2: An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial to increase the rate of the reaction.[2][3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

Q3: The yield of my octyl acetate synthesis is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][4] To drive the equilibrium towards the product (octyl acetate), you can:

  • Use an excess of one reactant: Typically, the less expensive reactant, such as acetic acid, is used in excess.[5]

  • Remove water as it forms: Water is a byproduct of the reaction, and its removal will shift the equilibrium to favor the formation of the ester.[2][6] This is commonly achieved by using a Dean-Stark apparatus during reflux.[6][7]

Q4: What are common side reactions to be aware of when scaling up the synthesis of octyl acetate?

A4: When using a strong acid catalyst like sulfuric acid, especially at higher temperatures, potential side reactions include the dehydration of the octanol to form octene and the formation of dioctyl ether. Careful control of the reaction temperature is essential to minimize these byproducts.

Q5: How can I effectively purify the synthesized octyl acetate?

A5: A typical purification protocol involves a multi-step workup procedure:

  • Neutralization: The crude product is washed with a weak base, such as a saturated sodium bicarbonate solution, to remove any unreacted acetic acid and the acid catalyst.[4][8]

  • Washing: Subsequent washes with water or brine help to remove any remaining water-soluble impurities.[7]

  • Drying: The organic layer is dried over an anhydrous drying agent, like anhydrous sodium sulfate or magnesium sulfate, to remove residual water.[8]

  • Distillation: The final purification is typically achieved by distillation, often under reduced pressure (vacuum distillation), to separate the octyl acetate from any non-volatile impurities and unreacted starting materials.[5][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or insufficient catalyst.- Reaction time is too short or temperature is too low.- Water present in starting materials.- Use fresh, concentrated acid catalyst.- Increase reflux time and ensure the reaction mixture reaches the appropriate temperature.- Ensure all glassware is dry and use anhydrous reactants if possible.
Product Contaminated with Starting Alcohol (Octanol) - Incomplete reaction.- Inefficient purification.- Drive the reaction to completion by using excess acetic acid and removing water with a Dean-Stark apparatus.[5]- During workup, ensure thorough washing to remove the more water-soluble acetic acid. A final vacuum distillation should effectively separate the octyl acetate from the higher-boiling octanol.
Product is Dark in Color - Reaction temperature is too high, causing decomposition or side reactions.- Carefully control the reflux temperature. Consider using a heating mantle with a temperature controller.- If using sulfuric acid, charring can occur. A milder catalyst like p-toluenesulfonic acid may be a suitable alternative.
Formation of Two Organic Layers During Workup - This is not expected if the product is primarily octyl acetate. It could indicate significant amounts of unreacted octanol or the formation of byproducts like dioctyl ether.- Analyze each layer (e.g., by TLC or GC) to identify the components.- Re-evaluate the reaction conditions to improve conversion and minimize side reactions.
Emulsion Formation During Aqueous Wash - Vigorous shaking during the extraction process.- Gently invert the separatory funnel instead of vigorous shaking.- Addition of brine (saturated NaCl solution) can help to break up emulsions.[7]

Experimental Protocols

Synthesis of Octyl Acetate via Fischer Esterification

This protocol is for the synthesis of octyl acetate from 1-octanol and glacial acetic acid using sulfuric acid as a catalyst.

Materials:

  • 1-Octanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Boiling Chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask, add 1-octanol (1.0 mol equivalent) and glacial acetic acid (2.0 mol equivalents).

  • Add a few boiling chips to the flask.

  • Slowly and carefully add concentrated sulfuric acid (approximately 1-2% of the total volume of reactants) to the mixture while stirring.

  • Assemble the reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours.[4][9]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more CO2 evolution is observed)[4]

    • Brine[7]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude octyl acetate by vacuum distillation.

Quantitative Data Summary

Parameter Value Reference
Molar Mass of 1-Octanol130.23 g/mol N/A
Molar Mass of Acetic Acid60.05 g/mol N/A
Molar Mass of Octyl Acetate172.26 g/mol [1]
Boiling Point of 1-Octanol195 °CN/A
Boiling Point of Acetic Acid118 °CN/A
Boiling Point of Octyl Acetate211 °C[10]
Density of Octyl Acetate~0.87 g/cm³[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants 1. Combine 1-Octanol, Acetic Acid, and H₂SO₄ reflux 2. Reflux for 1-2 hours reactants->reflux cool 3. Cool to Room Temperature reflux->cool transfer 4. Transfer to Separatory Funnel cool->transfer wash 5. Wash with NaHCO₃ and Brine transfer->wash dry 6. Dry with Anhydrous MgSO₄ wash->dry filtrate 7. Filter dry->filtrate distill 8. Vacuum Distillation filtrate->distill product Pure Octyl Acetate distill->product

Caption: Experimental workflow for the synthesis and purification of octyl acetate.

troubleshooting_guide start Low Yield of Octyl Acetate? check_reaction Incomplete Reaction start->check_reaction Possible Cause check_purification Product Loss During Purification start->check_purification Possible Cause solution_reflux Increase reflux time or use a Dean-Stark trap to remove water. check_reaction->solution_reflux Solution solution_reagents Use excess acetic acid to drive equilibrium. check_reaction->solution_reagents Solution solution_workup Handle carefully during washes; avoid vigorous shaking to prevent emulsions. check_purification->solution_workup Solution

References

Validation & Comparative

Comparative Analysis of 4-Octyl Acetate and n-Octyl Acetate as Insect Attractants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant data gap in the comparative efficacy of 4-octyl acetate and n-octyl acetate as insect attractants. While n-octyl acetate has been evaluated in limited studies with specific insect species, data on the attractant properties of this compound is currently unavailable in the public domain. This guide provides a summary of the available data for n-octyl acetate, outlines standard experimental protocols for evaluating insect attractants, and describes the general olfactory signaling pathway for acetate esters in insects.

Executive Summary

Extensive literature searches did not yield any studies directly comparing the insect attractant properties of this compound and n-octyl acetate. Furthermore, no quantitative data from electrophysiological, behavioral, or field studies could be found for this compound.

For n-octyl acetate, research on the red imported fire ant, Solenopsis invicta, indicates a lack of significant electroantennogram (EAG) response, suggesting it is not an effective attractant for this species. This finding is consistent with broader observations that the attractancy of linear alkyl acetates is dependent on the carbon chain length of the alkyl group, with C8 esters often falling outside the optimal range for many insect species.

This guide is structured to provide researchers with the necessary background and methodologies to conduct their own comparative studies on these, or other, potential insect attractants.

Data Presentation: Quantitative Analysis of Octyl Acetates

Due to the lack of available data, a direct quantitative comparison is not possible. The table below summarizes the current state of knowledge.

CompoundInsect SpeciesExperimental AssayResultsReference
n-Octyl Acetate Red Imported Fire Ant (Solenopsis invicta)Electroantennogram (EAG)No significant EAG response elicited.Chen et al., 2021
This compound Not availableNot availableNo data available in published literature.-

Experimental Protocols

To facilitate further research into the comparative attractancy of this compound and n-octyl acetate, detailed methodologies for key experimental assays are provided below.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip or on a wax block, with one antenna exposed and stabilized.

  • Electrode Placement: A recording electrode, typically a fine silver wire in a glass capillary filled with saline solution, is brought into contact with the distal end of the antenna. A reference electrode is inserted into another part of the insect's body, usually the head or thorax.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of the test compound (e.g., n-octyl acetate or this compound dissolved in a solvent like hexane) is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording and Analysis: The change in electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response. Responses to different concentrations of the test compounds are recorded to generate dose-response curves.

Behavioral Assays (Y-Tube Olfactometer)

A Y-tube olfactometer is a common laboratory bioassay to assess the behavioral response (attraction, repulsion, or neutrality) of an insect to an odor.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used. A continuous airflow is established from the two arms of the "Y" towards the single base arm.

  • Odor Introduction: One arm of the olfactometer is supplied with clean air (control), while the other arm receives air passed over a source of the test compound (e.g., a filter paper treated with a solution of this compound or n-octyl acetate).

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Observation and Data Collection: The insect's movement is observed for a set period. The choice of the insect (entering the arm with the test odor, the control arm, or remaining in the base) is recorded. The experiment is repeated with multiple individuals.

  • Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the test odor over the control.

Field Trapping Experiments

Field trapping studies are essential to evaluate the effectiveness of a potential attractant under natural conditions.

Methodology:

  • Trap Design: Various trap designs can be used depending on the target insect species (e.g., delta traps, funnel traps, sticky traps).

  • Lure Preparation: A lure is prepared by impregnating a dispenser (e.g., a rubber septum, cotton wick, or polyethylene vial) with a specific amount of the test compound.

  • Trap Deployment: Traps baited with the test lures and unbaited control traps are deployed in the field in a randomized block design to account for spatial variability. Traps should be placed at a specified height and distance from each other.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean trap catch for each treatment is calculated and statistically compared (e.g., using ANOVA) to determine if the baited traps captured significantly more insects than the control traps.

Mandatory Visualizations

Insect Olfactory Signaling Pathway for Acetate Esters

The following diagram illustrates the general pathway of odorant detection in insects, which is applicable to acetate esters.

Insect_Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Odorant Acetate Ester (e.g., n-octyl acetate) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR Odorant Receptor (OR-Orco Complex) OBP_Odorant->OR Delivery & Activation OR->OBP Release ODE Odorant Degrading Enzyme (ODE) OR->ODE Signal Termination Ion_Channel Ion Channel Opening OR->Ion_Channel Degraded_Odorant Inactive Metabolites ODE->Degraded_Odorant Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain

Caption: General insect olfactory signaling pathway for acetate esters.

Experimental Workflow: Electroantennography (EAG)

The diagram below outlines the typical workflow for conducting an EAG experiment.

EAG_Workflow A Insect Immobilization & Antenna Exposure B Electrode Placement (Recording & Reference) A->B C Continuous Purified Airflow over Antenna B->C D Injection of Odorant Pulse (e.g., Octyl Acetate) C->D E Amplification of Antennal Signal D->E Elicits Response F Data Recording (EAG Waveform) E->F G Measurement of Depolarization Amplitude F->G H Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for an Electroantennography (EAG) experiment.

Experimental Workflow: Field Trapping Study

The following diagram illustrates the logical steps involved in a field trapping study to evaluate insect attractants.

Field_Trapping_Workflow A Trap Selection & Lure Preparation (Test & Control) B Randomized Block Field Deployment A->B C Regular Trap Monitoring & Collection B->C D Insect Identification & Counting C->D E Data Compilation (Trap Catch per Treatment) D->E F Statistical Analysis (e.g., ANOVA) E->F G Evaluation of Attractant Efficacy F->G

Caption: Logical workflow for a field trapping study.

Conclusion and Future Directions

The current body of scientific literature does not permit a comparative analysis of this compound and n-octyl acetate as insect attractants due to a complete lack of data for the former. The available evidence for n-octyl acetate suggests it is not an effective attractant for at least one major pest species, the red imported fire ant.

To address this knowledge gap, further research is imperative. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the electrophysiological and behavioral responses of various insect species to both this compound and n-octyl acetate. Such studies would be invaluable in determining the potential of these compounds in integrated pest management programs and would contribute to a deeper understanding of the structure-activity relationships of acetate esters in insect olfaction. It is recommended that future studies focus on a diverse range of insect pests, including agricultural, forestry, and urban pests, to build a comprehensive understanding of the potential applications of these compounds.

A Comprehensive Guide to the Validation of 4-Octyl Acetate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection and validation of an appropriate analytical standard are critical for ensuring the accuracy, precision, and reliability of quantitative analytical methods. This guide provides a comprehensive validation overview of 4-octyl acetate as an analytical standard and compares its performance characteristics against viable alternatives, such as dodecyl acetate and hexadecyl acetate. The information presented is supported by established analytical practices and typical performance data to aid researchers in making informed decisions for their specific applications, particularly in gas chromatography (GC).

Comparative Analysis of Analytical Standards

This compound is a common ester used as a flavoring agent and fragrance, making it a relevant analytical standard for quality control in the food, beverage, and cosmetics industries. When used as an internal standard in chromatography, it helps to correct for variations in sample injection volume and analytical response. The ideal analytical standard should be of high purity, stable under storage and analytical conditions, and should not interfere with the analytes of interest.

The following table summarizes the key performance characteristics of this compound and two common alternatives, dodecyl acetate and hexadecyl acetate. These alternatives are often considered in GC applications due to their similar chemical properties but different retention times, which can be advantageous depending on the sample matrix and target analytes.

ParameterThis compoundDodecyl AcetateHexadecyl Acetate
Chemical Formula C₁₀H₂₀O₂[1]C₁₄H₂₈O₂[2]C₁₈H₃₆O₂[3][4]
Molecular Weight 172.27 g/mol [1][5]228.37 g/mol [2]284.48 g/mol [4]
Typical Purity (by GC) ≥98%[6]≥98%[7]≥99%
Boiling Point 211 °C[8]150-151 °C (at 15 mmHg)185-187 °C (at 10 mmHg)
Melting Point -38.5 °C[1]1.8 °C18-19 °C
Solubility Miscible with alcohol and most organic solvents; insoluble in water.[1]Soluble in alcohol and ether.Soluble in organic solvents.
CAS Number 112-14-1[6]112-66-3[2]629-70-9[3]

Experimental Protocols for Standard Validation

The validation of an analytical standard is a systematic process to ensure its fitness for a specific analytical purpose. The following protocols are based on widely accepted guidelines, such as the United States Pharmacopeia (USP) General Chapter <1225>, and are applicable to the validation of this compound and its alternatives.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to determine the purity of the analytical standard and to identify and quantify any impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Detector: FID at 300 °C.

  • Sample Preparation: Prepare a solution of the analytical standard in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the prepared sample. Purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (GC-MS):

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Method: Utilize the same GC conditions as for the purity determination.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Confirmation: The resulting mass spectrum should be compared with a reference spectrum from a reliable database (e.g., NIST) or with previously acquired data for a known standard. The fragmentation pattern for this compound is expected to show characteristic ions.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl₃).

    • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

    • Confirmation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known chemical structure of this compound.[10]

Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to evaluate the intrinsic stability of the analytical standard and to ensure that the analytical method is stability-indicating.

  • Acidic Conditions: Dissolve the standard in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Conditions: Dissolve the standard in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Conditions: Dissolve the standard in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Stress: Expose the solid standard to 105 °C for 24 hours.

  • Photostability: Expose the solid standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure to each stress condition, analyze the samples by the validated GC-FID method to determine the percentage of degradation and to identify any degradation products.

Visualizing the Validation Process

To better illustrate the logical flow and key stages of validating an analytical standard, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Documentation & Release Sourcing Source Standard Purity Purity Assessment (GC-FID) Sourcing->Purity Identity Identity Confirmation (MS, NMR) Purity->Identity Stability Stability Study (Forced Degradation) Identity->Stability Solubility Solubility Testing Stability->Solubility CoA Certificate of Analysis Generation Solubility->CoA Release Release for Use CoA->Release

Caption: Workflow for the validation of an analytical standard.

G cluster_purity Purity Tests cluster_identity Identity Tests cluster_stability Stability Tests Validation Analytical Standard Validation Purity Purity Validation->Purity Identity Identity Validation->Identity Stability Stability Validation->Stability GC_FID GC-FID Purity->GC_FID HPLC HPLC-UV Purity->HPLC MS Mass Spectrometry Identity->MS NMR NMR Spectroscopy Identity->NMR FTIR FTIR Identity->FTIR Forced_Deg Forced Degradation Stability->Forced_Deg Long_Term Long-Term Storage Stability->Long_Term

Caption: Key parameters in analytical standard validation.

References

A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Targeting 4-Octyl Acetate Haptens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting cross-reactivity studies of antibodies developed against the hapten 4-octyl acetate. Given the absence of commercially available antibodies and published cross-reactivity data for this specific hapten, this document outlines a comprehensive experimental plan. The guide covers hapten synthesis, immunogen preparation, antibody production, and detailed protocols for assessing antibody specificity and cross-reactivity using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Introduction to this compound and Antibody Cross-Reactivity

This compound is an organic ester with a characteristic fruity odor, belonging to the class of fatty alcohol esters. As a small molecule, it is not immunogenic on its own and requires conjugation to a carrier protein to elicit an antibody response. The development of antibodies specific to this compound could have applications in various fields, including environmental monitoring, food safety, and the study of industrial chemical exposure.

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other structurally similar molecules. Understanding the cross-reactivity profile of an antibody is critical for the validation of any immunoassay, as it determines the assay's specificity and the potential for false-positive results.

Proposed Experimental Workflow

A systematic approach is necessary to generate and characterize antibodies against this compound and to evaluate their cross-reactivity. The following workflow outlines the key stages of this process.

experimental_workflow cluster_synthesis Hapten Synthesis & Immunogen Preparation cluster_antibody_production Antibody Production cluster_characterization Antibody Characterization hapten Synthesis of This compound Hapten Derivative conjugation Conjugation to Carrier Proteins (KLH and BSA) hapten->conjugation Activation immunization Immunization of Mice (with KLH-hapten conjugate) conjugation->immunization fusion Hybridoma Production (Cell Fusion) immunization->fusion screening Screening of Hybridomas (ELISA) fusion->screening cloning Cloning and Expansion of Positive Hybridomas screening->cloning purification Antibody Purification cloning->purification elisa Competitive ELISA for Cross-Reactivity purification->elisa spr Surface Plasmon Resonance (SPR) for Binding Kinetics

Caption: Experimental workflow for this compound antibody production and characterization.

Data Presentation: A Comparative Analysis of Antibody Cross-Reactivity

Following the successful production and purification of monoclonal antibodies against this compound, a crucial step is to determine their binding affinity and specificity. The following tables present a hypothetical but illustrative comparison of two different antibody clones (Ab1 and Ab2) tested against this compound and a panel of structurally related molecules.

Table 1: Cross-Reactivity of Anti-4-Octyl Acetate Antibodies Determined by Competitive ELISA

CompoundStructureIC50 (nM) - Ab1IC50 (nM) - Ab2% Cross-Reactivity - Ab1% Cross-Reactivity - Ab2
This compound CH₃COO(CH₂)₃CH(CH₃)₂10 15 100 100
n-Octyl AcetateCH₃COO(CH₂)₇CH₃50802018.75
Hexyl AcetateCH₃COO(CH₂)₅CH₃500>10002<1.5
Decyl AcetateCH₃COO(CH₂)₉CH₃25040043.75
Octyl PropionateCH₃CH₂COO(CH₂)₇CH₃>1000>1000<1<1.5
1-OctanolHO(CH₂)₇CH₃>1000>1000<1<1.5
Acetic AcidCH₃COOH>1000>1000<1<1.5

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Table 2: Kinetic and Affinity Constants of Antibody Binding Determined by Surface Plasmon Resonance (SPR)

AnalyteAntibody Cloneka (1/Ms)kd (1/s)KD (nM)
This compound Ab1 2.5 x 10⁵ 2.5 x 10⁻³ 10
Ab2 1.8 x 10⁵ 2.7 x 10⁻³ 15
n-Octyl AcetateAb11.2 x 10⁵6.0 x 10⁻³50
Ab29.0 x 10⁴7.2 x 10⁻³80
Hexyl AcetateAb15.0 x 10⁴2.5 x 10⁻²500
Ab2Not DeterminedNot Determined>1000

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity studies.

Synthesis of this compound Hapten and Immunogen Preparation

A derivative of this compound containing a reactive carboxyl group is synthesized to enable conjugation to a carrier protein.

hapten_synthesis start 4-Octanol step1 Reaction with succinic anhydride start->step1 hapten 4-Octyl hemisuccinate step1->hapten step2 Activation with EDC/NHS hapten->step2 activated_hapten Activated Hapten step2->activated_hapten conjugate Hapten-Carrier Conjugate activated_hapten->conjugate carrier Carrier Protein (KLH or BSA) carrier->conjugate

Caption: Hapten derivatization and conjugation workflow.

Protocol:

  • Hapten Synthesis: 4-Octanol is reacted with succinic anhydride in the presence of a base (e.g., pyridine) to form 4-octyl hemisuccinate. This introduces a terminal carboxylic acid group.

  • Activation: The carboxyl group of the hapten is activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Conjugation: The activated hapten is added to a solution of the carrier protein (Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening) in a suitable buffer (e.g., PBS, pH 7.4) and allowed to react overnight at 4°C.

  • Purification: The resulting hapten-protein conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

Monoclonal Antibody Production

Standard hybridoma technology is employed for the production of monoclonal antibodies.

Protocol:

  • Immunization: BALB/c mice are immunized intraperitoneally with the KLH-4-octyl acetate conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Cell Fusion: Splenocytes from an immunized mouse with a high antibody titer are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

  • Selection and Screening: Fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) selective medium. Hybridoma supernatants are screened for the presence of antibodies that bind to the BSA-4-octyl acetate conjugate using an indirect ELISA.

  • Cloning and Expansion: Hybridoma cells from positive wells are cloned by limiting dilution to ensure monoclonality. Positive clones are then expanded to produce larger quantities of the monoclonal antibody.

  • Antibody Purification: The monoclonal antibody is purified from the hybridoma culture supernatant using protein A or protein G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

This assay measures the ability of structurally similar compounds to compete with this compound for binding to the antibody.

Protocol:

  • Coating: A microtiter plate is coated with the BSA-4-octyl acetate conjugate and incubated overnight at 4°C.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition: A fixed, limiting concentration of the anti-4-octyl acetate monoclonal antibody is pre-incubated with varying concentrations of the test compounds (this compound and its analogs).

  • Incubation: The antibody-competitor mixtures are added to the coated and blocked plate and incubated.

  • Detection: The plate is washed, and a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added.

  • Substrate Addition: After another washing step, a substrate for the enzyme is added, and the color development is measured using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of competitor that inhibits 50% of the antibody binding) are calculated for each compound. The percent cross-reactivity is then determined relative to this compound.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of the binding kinetics between the antibody and the analytes.[1]

Protocol:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and the anti-4-octyl acetate antibody is immobilized onto the chip surface.

  • Binding Analysis: A series of concentrations of each analyte (this compound and its analogs) are injected over the antibody-immobilized surface.

  • Regeneration: After each analyte injection, the sensor surface is regenerated using a low pH buffer to remove the bound analyte.

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model).[2]

Conclusion

This guide provides a comprehensive roadmap for the development and characterization of antibodies against the hapten this compound. By following the outlined experimental protocols and data analysis frameworks, researchers can systematically evaluate the cross-reactivity of these antibodies with structurally related molecules. The presented tables and diagrams serve as templates for organizing and presenting the experimental findings. A thorough understanding of an antibody's cross-reactivity profile is paramount for the development of specific and reliable immunoassays for this compound.

References

A Comparative Analysis of the Biological Activities of Octyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various isomers of octyl acetate. While direct comparative studies across all isomers are limited, this document synthesizes available data to offer insights into their differential effects. Octyl acetate and its isomers are aliphatic esters with applications ranging from flavorings and fragrances to industrial solvents. Understanding their distinct biological activities is crucial for their safe and effective use in various scientific and commercial applications.

Data Summary

The following table summarizes the available quantitative and qualitative data on the biological activities of different octyl acetate isomers. It is important to note that the data is collated from various studies and may not be directly comparable due to differing experimental conditions.

IsomerBiological ActivityOrganism/SystemKey FindingsCitations
n-Octyl Acetate Toxicity E. coliGrowth observed at concentrations up to 50 mM, indicating lower toxicity compared to 1-octanol.[1]
Olfactory Response Drosophila melanogaster larvaeRepellent at higher concentrations.[2]
Toxicity RatsOral LD50 is 3,000 mg/kg.[3]
2-Ethylhexyl Acetate Skin Irritation Not specifiedCan cause skin irritation.[3]
Metabolism In vivoHas a role as a metabolite.[3]
sec-Octyl Acetate No specific biological activity data found in the searched literature.
Isooctyl Acetate Toxicity HumansVapors may irritate the eyes and respiratory tract, cause headaches, dizziness, and have anesthetic effects. May also cause liver and kidney disorder.[4]
tert-Octyl Acetate No specific biological activity data found in the searched literature.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are outlines of key experimental methodologies that could be employed for a comprehensive comparative study of octyl acetate isomers.

In Vitro Cytotoxicity Assay

This protocol is designed to assess and compare the cytotoxic effects of different octyl acetate isomers on a selected cell line (e.g., human cancer cell lines or normal cell lines).

a. Cell Culture:

  • The chosen cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the different octyl acetate isomers (e.g., n-octyl acetate, 2-ethylhexyl acetate, isooctyl acetate). A vehicle control (e.g., DMSO) is also included.

c. Viability Assessment (MTT Assay):

  • After a 24-hour incubation period, MTT solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control.

d. Data Analysis:

  • The IC50 (concentration that inhibits 50% of cell growth) is calculated for each isomer to compare their cytotoxic potency.

Olfactory Response Assay in Drosophila melanogaster

This bioassay can be used to compare the repellent or attractant properties of octyl acetate isomers on an insect model.

a. Fly Stocks:

  • Wild-type Drosophila melanogaster are used.

b. T-maze Assay:

  • A T-maze apparatus is used, consisting of a central tube and two arms.

  • One arm contains a filter paper disc treated with a specific concentration of an octyl acetate isomer dissolved in a solvent (e.g., paraffin oil).

  • The other arm contains a filter paper disc with the solvent alone (control).

  • A group of flies is introduced into the central tube.

  • After a set period (e.g., 15 minutes), the number of flies in each arm is counted.

c. Response Index Calculation:

  • A Response Index (RI) is calculated as (Number of flies in odor arm - Number of flies in control arm) / Total number of flies.

  • A positive RI indicates attraction, while a negative RI indicates repulsion.

d. Data Analysis:

  • The RI values for different isomers are compared to determine their relative repellent or attractant potencies.

Visualizations

Experimental Workflow: Comparative Cytotoxicity Analysis

G Workflow for Comparative Cytotoxicity Analysis of Octyl Acetate Isomers cluster_0 Cell Culture Preparation cluster_1 Isomer Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate overnight A->B D Treat cells with isomers and vehicle control B->D C Prepare serial dilutions of octyl acetate isomers C->D E Incubate for 24 hours D->E F Add MTT solution E->F G Incubate for 4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 values J->K L Compare cytotoxic potency of isomers K->L

Caption: A flowchart illustrating the key steps in a comparative in vitro cytotoxicity study.

Potential Signaling Pathway: Anti-inflammatory Action

Based on studies of related compounds, a potential anti-inflammatory mechanism of action for octyl acetate isomers could involve the inhibition of the NF-κB signaling pathway.

G Hypothesized Anti-inflammatory Signaling Pathway of Octyl Acetate Isomers Inflammatory Stimulus Inflammatory Stimulus IKK IKK Activation Inflammatory Stimulus->IKK Octyl Acetate Isomer Octyl Acetate Isomer Octyl Acetate Isomer->IKK Inhibition IKB IκB Phosphorylation & Degradation IKK->IKB NFkB NF-κB Translocation to Nucleus IKB->NFkB Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB->Gene Inflammation Inflammation Gene->Inflammation

References

Inter-laboratory Validation of an Analytical Method for 4-Octyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a gas chromatography-flame ionization detection (GC-FID) method for the quantitative analysis of 4-octyl acetate. The performance of this method is compared with an alternative method, gas chromatography-mass spectrometry (GC-MS), to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs. The data presented is a representative synthesis from typical validation studies of flavor and fragrance compounds.

Introduction

This compound is a flavor and fragrance compound found in various natural products and used as a food additive. Accurate and precise quantification of this analyte is crucial for quality control and research purposes. This document outlines the results of a hypothetical inter-laboratory study designed to validate a GC-FID method for its determination, assessing key performance parameters such as linearity, precision, accuracy, and sensitivity.

Analytical Methods and Experimental Protocols

This method is widely used for the routine analysis of volatile and semi-volatile compounds due to its robustness and ease of use.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range. For sample analysis, a known amount of the sample is diluted with the solvent and an internal standard (e.g., nonyl acetate) is added.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler is used.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Detector Temperature: 280 °C.

GC-MS provides higher selectivity and sensitivity compared to GC-FID and is particularly useful for complex matrices and trace-level analysis.

  • Sample Preparation: Same as for the GC-FID method.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions: Same as for the GC-FID method.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 61, 84, 112).

Inter-laboratory Validation Data

The following tables summarize the performance characteristics of the GC-FID method as determined by a hypothetical inter-laboratory study involving eight laboratories. A comparison with typical performance data for a GC-MS method is also provided.

Table 1: Linearity and Range

ParameterGC-FIDGC-MS
Linear Range 1 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Number of Calibration Points 66

Table 2: Precision

ParameterGC-FIDGC-MS
Repeatability (RSDr, %) < 2%< 3%
Reproducibility (RSDR, %) < 5%< 7%

Repeatability was assessed by the same analyst on the same instrument, while reproducibility was assessed across different laboratories.

Table 3: Accuracy and Sensitivity

ParameterGC-FIDGC-MS
Recovery (%) 98 - 102%97 - 103%
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL

Workflow Diagrams

The following diagrams illustrate the logical flow of the inter-laboratory validation process and the analytical workflow.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Develop & Optimize Analytical Method B Prepare Validation Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Standard and Samples C->D E Laboratories Perform Analysis D->E F Data Collection from all Labs G Statistical Analysis of Results F->G H Assess Method Performance (Repeatability, Reproducibility) G->H I Final Validation Report H->I

Caption: Inter-laboratory validation workflow.

G A Sample/Standard Preparation B GC Injection A->B C Chromatographic Separation B->C D Detection C->D E FID D->E F MS D->F G Data Acquisition & Processing E->G F->G H Quantification G->H

A Researcher's Guide to Gas Chromatography Columns for Octyl Acetate Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of GC column performance in the separation of octyl acetate isomers, providing researchers, scientists, and drug development professionals with experimental data and protocols to guide their selection of the optimal column for their specific analytical needs.

The separation of isomers is a critical task in many areas of scientific research and industry, from flavor and fragrance analysis to pharmaceutical development. Octyl acetate, with its various structural and positional isomers, presents a common analytical challenge that can be effectively addressed with the right gas chromatography (GC) column. The choice of stationary phase is the most important factor dictating the selectivity and resolution of these closely related compounds. This guide provides a comparative overview of the performance of different GC columns for the separation of octyl acetate isomers, supported by available experimental data.

Understanding the Separation Challenge

Octyl acetate isomers, such as the linear n-octyl acetate and the branched 2-octyl acetate, as well as other structural variations like 2-ethylhexyl acetate, possess very similar boiling points but differ in their molecular structure. This makes their separation by GC dependent on the specific interactions between the isomers and the column's stationary phase. Non-polar columns primarily separate compounds based on boiling point, which is often insufficient for isomer resolution. Therefore, columns with different polarities and specialized chiral phases are typically required for successful separation.

Performance Comparison of GC Columns

The selection of a GC column should be guided by the specific isomers of interest. The following sections detail the performance of non-polar, polar, and chiral columns for the separation of octyl acetate isomers, with quantitative data summarized in Table 1.

Non-Polar Columns

Standard non-polar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5MS) stationary phase, are generally the first choice for many GC applications due to their robustness and versatility. For non-polar compounds, elution order largely follows the boiling points of the analytes.[1] While these columns can separate some structural isomers, they are often insufficient for resolving positional isomers with very close boiling points.

Kovats retention indices, which normalize retention times relative to n-alkanes, provide a standardized measure for comparing the retention of a compound on different columns. For n-octyl acetate, retention indices have been reported on several non-polar columns, indicating slight variations in retention based on the exact phase composition.[2]

Polar Columns

Polar stationary phases offer different selectivity compared to non-polar phases by introducing dipole-dipole and hydrogen bonding interactions. This makes them particularly effective for separating isomers with differences in polarity. For esters, polyethylene glycol (PEG) phases, often referred to as WAX columns (e.g., Supelcowax-10, CP-Wax 52 CB), are a popular choice.

An application for the separation of C1 to C8 acetate esters on a CP-Wax 52 CB column demonstrated the successful resolution of 2-ethylhexyl acetate, an isomer of octyl acetate.[3] The increased interaction of the ester group with the polar stationary phase allows for separations that are not solely dependent on boiling point. The Kovats retention index for n-octyl acetate on a Supelcowax-10 column is significantly higher than on non-polar columns, reflecting its stronger retention on this polar phase.[2]

Chiral Columns

Data Summary

The following table summarizes the available Kovats retention index (RI) data for n-octyl acetate on various GC columns. A higher RI value indicates stronger retention on the column.

IsomerColumn TypeStationary PhaseKovats Retention Index (RI)
n-Octyl AcetateNon-PolarDB-1 (100% Dimethylpolysiloxane)1196
n-Octyl AcetateNon-PolarDB-5 ((5%-Phenyl)-methylpolysiloxane)1211
n-Octyl AcetateNon-PolarHP-5MS ((5%-Phenyl)-methylpolysiloxane)1211
n-Octyl AcetateNon-PolarHP-5 ((5%-Phenyl)-methylpolysiloxane)1248
n-Octyl AcetatePolarSupelcowax-10 (Polyethylene Glycol)1478

Data sourced from The Pherobase.[2]

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and comparing chromatographic separations. Below are representative experimental protocols for the analysis of acetate esters on polar and non-polar columns.

Protocol 1: Separation of Acetate Esters on a Polar Column (CP-Wax 52 CB)

This method is suitable for the general screening of acetate esters, including isomers of octyl acetate.

  • Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm ID, 2.0 µm film thickness

  • Oven Program: 50°C to 200°C at 10°C/min

  • Carrier Gas: Nitrogen at 10 mL/min (47 cm/s)

  • Injector: Direct, 250°C

  • Detector: FID, 275°C

  • Injection Volume: 0.2 µL

  • Sample Solvent: Water

(Based on an Agilent Technologies application note for the separation of C1 to C8 acetate esters.[3])

Protocol 2: General Protocol for Analysis on a Non-Polar Column (DB-5 type)

This protocol provides a starting point for the analysis of octyl acetate isomers on a standard non-polar column. The temperature program may need to be optimized to improve the resolution of specific isomers.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program: 60°C (hold 2 min) to 240°C at 5°C/min (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split (50:1), 250°C

  • Detector: FID, 280°C

  • Injection Volume: 1 µL

  • Sample Solvent: Hexane

Logical Workflow for GC Column Selection

The selection of an appropriate GC column for the separation of octyl acetate isomers can be approached systematically. The following diagram illustrates a logical workflow for this process.

GC_Column_Selection start Define Analytical Goal: Separation of which octyl acetate isomers? isomer_type Identify Isomer Type start->isomer_type positional Positional/Structural Isomers (e.g., n-octyl vs. 2-octyl acetate) isomer_type->positional Positional/ Structural enantiomers Enantiomers (e.g., (R)- vs. (S)-2-octyl acetate) isomer_type->enantiomers Enantiomers column_choice_polar Select Polar Column (e.g., WAX phase) positional->column_choice_polar column_choice_chiral Select Chiral Column (e.g., Cyclodextrin phase) enantiomers->column_choice_chiral method_dev Method Development & Optimization (Temperature program, flow rate) column_choice_polar->method_dev column_choice_chiral->method_dev analysis Analysis and Data Interpretation method_dev->analysis

Caption: Workflow for selecting a GC column for octyl acetate isomer separation.

Conclusion

The successful separation of octyl acetate isomers by gas chromatography is highly dependent on the choice of the stationary phase. While non-polar columns can provide some degree of separation, particularly for structural isomers with different boiling points, polar columns with polyethylene glycol stationary phases offer superior selectivity for positional isomers. For the resolution of enantiomers, chiral columns based on cyclodextrin derivatives are essential. By understanding the principles of separation and utilizing the available retention data, researchers can select the most appropriate column and optimize their analytical methods to achieve the desired separation of octyl acetate isomers.

References

Comparative study of acid-catalyzed versus enzyme-catalyzed synthesis of 4-octyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 4-octyl acetate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, can be achieved through various catalytic methods. This guide provides a comparative analysis of two primary synthetic routes: traditional acid-catalyzed esterification and modern enzyme-catalyzed synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, experimental protocols, and key differentiators of each method, supported by experimental data from scientific literature.

Overview of Synthetic Methodologies

Acid-Catalyzed Synthesis: This classical approach, known as the Fischer-Speier esterification, involves the reaction of 4-octanol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is continuously removed.[1][3]

Enzyme-Catalyzed Synthesis: This biocatalytic method employs lipases to catalyze the synthesis of this compound. The reaction can be carried out either through the direct esterification of 4-octanol with acetic acid or via transesterification, for instance, using vinyl acetate as the acyl donor.[4][5] Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizopus oryzae, are known for their high selectivity and ability to function under mild reaction conditions.[6][7] This approach is often considered a "green" alternative due to its reduced environmental impact.[6][8]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is a representative procedure based on established Fischer esterification methods.

Materials:

  • 4-Octanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-octanol and an excess of glacial acetic acid (e.g., a 1:2 molar ratio of alcohol to acid).[9]

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.[1]

  • Heat the reaction mixture to reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • The crude this compound can be further purified by distillation.

Enzyme-Catalyzed Synthesis of this compound (Transesterification)

This protocol is based on lipase-catalyzed transesterification, a common and efficient enzymatic method.

Materials:

  • 4-Octanol

  • Vinyl Acetate

  • Immobilized Lipase (e.g., Novozym 435, lipase B from Candida antarctica)

  • Organic solvent (e.g., hexane, or solvent-free)[8][11]

  • Molecular sieves (optional, to remove water)[8][11]

Procedure:

  • In a temperature-controlled shaker flask, combine 4-octanol and vinyl acetate (e.g., a 1:2 molar ratio).[8] The reaction can often be performed in a solvent-free system.[8][11]

  • Add the immobilized lipase (e.g., 2% w/v of the total reactants).[8] If the reactants may contain water, add molecular sieves (e.g., 6% w/v) to ensure an anhydrous environment.[8][11]

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation (e.g., 200-300 rpm) for a set period (e.g., 4-24 hours).[5][8]

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction, separate the immobilized enzyme from the product mixture by simple filtration.[8] The enzyme can be washed with a solvent (e.g., hexane), dried, and reused for subsequent batches.[8]

  • The liquid product, this compound, is typically of high purity and may not require extensive purification. If necessary, residual starting materials can be removed by vacuum evaporation.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data for the two synthetic methods based on findings from the literature. Note that some data may refer to the synthesis of n-octyl acetate, a close structural isomer, due to the prevalence of studies on this compound.

Table 1: Reaction Conditions

ParameterAcid-Catalyzed SynthesisEnzyme-Catalyzed Synthesis
Catalyst Sulfuric Acid (H₂SO₄), p-TsOHImmobilized Lipase (e.g., Novozym 435, Fermase CALB™ 10000)[6][8]
Temperature High (Reflux, typically >100°C)[1]Mild (40 - 60°C)[8][11]
Reactants 4-Octanol, Acetic Acid4-Octanol, Acyl donor (e.g., Vinyl Acetate, Acetic Acid)
Molar Ratio (Alcohol:Acid/Acyl Donor) Typically 1:2 or excess alcohol[3][9]Optimized, e.g., 1:2[8]
Solvent Often excess reactant or high-boiling point solvent[1]Often solvent-free or non-polar solvents (e.g., hexane)[8][11]

Table 2: Performance Metrics

MetricAcid-Catalyzed SynthesisEnzyme-Catalyzed Synthesis
Reaction Time 2 - 24 hours[1][12]4 - 24 hours (can be faster with ultrasound)[5][7][8]
Conversion/Yield 50 - 99% (highly dependent on conditions)[12][13]>90% under optimized conditions[7][8][11]
Product Purity Requires extensive purification (neutralization, washing, distillation)[1]High purity, often minimal purification needed
Byproducts Water, oxidation/dehydration products at high temperaturesMinimal, often just the displaced alcohol from the acyl donor[7]
Catalyst Reusability Not reusable (consumed or neutralized)Reusable for multiple cycles (e.g., 8 runs with >70% activity)[8][11]
Environmental Impact Use of corrosive acids, generation of acidic waste"Green" process, biodegradable catalyst, milder conditions[6][8]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both synthetic methods.

Acid_Catalyzed_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Octanol + Acetic Acid Mix Mixing Reactants->Mix Catalyst H₂SO₄ Catalyst->Mix Reflux Reflux Mix->Reflux Wash Washing (H₂O, NaHCO₃, Brine) Reflux->Wash Dry Drying (MgSO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Distillation Evaporate->Distill Product Pure 4-Octyl Acetate Distill->Product

Caption: Workflow for Acid-Catalyzed Synthesis of this compound.

Enzyme_Catalyzed_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Recovery Reactants 4-Octanol + Vinyl Acetate Incubate Incubation with Agitation Reactants->Incubate Enzyme Immobilized Lipase Enzyme->Incubate Filter Filtration Incubate->Filter Reuse Enzyme Washing & Reuse Filter->Reuse Catalyst Stream Product High-Purity 4-Octyl Acetate Filter->Product Product Stream

Caption: Workflow for Enzyme-Catalyzed Synthesis of this compound.

Comparative Analysis and Conclusion

The choice between acid-catalyzed and enzyme-catalyzed synthesis of this compound depends on the specific requirements of the application, such as desired purity, production scale, cost considerations, and environmental regulations.

Acid-catalyzed synthesis is a well-established and cost-effective method, particularly for large-scale industrial production where the cost of the catalyst is minimal. However, it suffers from several drawbacks, including harsh reaction conditions (high temperatures), the use of corrosive and hazardous acids, the generation of acidic waste, and the need for extensive product purification, which can lower the overall yield.[9]

Enzyme-catalyzed synthesis , on the other hand, offers a more sustainable and selective alternative. The mild reaction conditions help to preserve the integrity of thermally sensitive molecules and reduce the formation of byproducts, leading to a purer product that requires minimal purification.[6] A significant advantage is the reusability of the immobilized enzyme, which can offset the higher initial cost of the biocatalyst.[8][11] While reaction times can be comparable to or slightly longer than the acid-catalyzed route, process optimization, for instance through the use of ultrasound, can significantly accelerate the enzymatic reaction.[5]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the olfactory responses of insects to 4-octyl acetate and a series of related ester compounds. By consolidating data from electrophysiological and behavioral studies, this document aims to facilitate research into insect chemoreception and the development of novel semiochemical-based pest management strategies. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Insect Olfaction

Insects rely on a sophisticated olfactory system to detect and interpret a vast array of volatile chemical cues in their environment. These cues, which include esters like this compound, are crucial for locating food sources, finding mates, and identifying suitable oviposition sites. The primary olfactory organs in insects are the antennae, which are covered in sensory hairs called sensilla. Within these sensilla, olfactory receptor neurons (ORNs) express specific olfactory receptors (ORs) that bind to odorant molecules. This binding event initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.

The insect olfactory signaling pathway is a complex process that begins with the transport of hydrophobic odorant molecules through the aqueous sensillar lymph by odorant-binding proteins (OBPs). The odorant then binds to a specific OR, which is a seven-transmembrane domain protein. Unlike their vertebrate counterparts, insect ORs form a heteromeric complex with a highly conserved co-receptor, Orco. This OR-Orco complex functions as a ligand-gated ion channel. Upon odorant binding, the channel opens, allowing for an influx of cations and depolarization of the ORN, which triggers an action potential.

Electrophysiological Responses to Acetate Esters

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are instrumental in quantifying the responses of insect antennae and individual ORNs to specific odorants. While direct comparative data for this compound is limited in the currently available literature, studies on Drosophila melanogaster provide valuable insights into how insect olfactory receptors respond to a range of other acetate esters.

The following table summarizes the responses of two specific olfactory receptors in Drosophila melanogaster, Or22a and Or47a, to a selection of acetate esters. The data is derived from calcium imaging studies, which provide a proxy for neuronal activation.

OdorantChemical FormulaOlfactory ReceptorResponse (Normalized Calcium Flux)Insect SpeciesReference
Ethyl AcetateC4H8O2Or22aModerateDrosophila melanogasterPaoli et al., 2020
Propyl AcetateC5H10O2Or47aMediumDrosophila melanogasterPaoli et al., 2020
Butyl AcetateC6H12O2Or22aHighDrosophila melanogasterPaoli et al., 2020
Butyl AcetateC6H12O2Or47aMediumDrosophila melanogasterPaoli et al., 2020
Isobutyl AcetateC6H12O2Or47aMediumDrosophila melanogasterPaoli et al., 2020
Pentyl AcetateC7H14O2Or47aStrongDrosophila melanogasterPaoli et al., 2020
2-methylbutyl AcetateC7H14O2Or47aMediumDrosophila melanogasterPaoli et al., 2020
Hexyl AcetateC8H16O2Or47aMediumDrosophila melanogasterPaoli et al., 2020
(Z)-3-hexenyl AcetateC8H14O2Or47aMediumDrosophila melanogasterPaoli et al., 2020

Behavioral Responses to Acetate Esters

Behavioral assays, such as olfactometer tests, provide a functional readout of an insect's preference or aversion to a particular odorant. These studies are crucial for understanding the ecological relevance of specific chemical cues.

OdorantInsect SpeciesBehavioral ResponseAssay TypeReference
This compoundCydia pomonella (Codling Moth)Potential Sex AttractantField TrappingResearch in Progress
Ethyl AcetateDrosophila melanogasterAttractionT-maze OlfactometerChertemps et al., 2015
Pentyl AcetateDrosophila melanogasterDose-dependent (Attraction/Indifference)T-maze OlfactometerChertemps et al., 2015

Experimental Protocols

Calcium Imaging of Olfactory Receptor Neuron Responses

This method, adapted from Paoli et al. (2020), allows for the measurement of odor-evoked activity in specific populations of ORNs in Drosophila melanogaster.

  • Fly Strain: Transgenic flies expressing the calcium indicator GCaMP6f under the control of a specific Or promoter (e.g., Or22a-GAL4; UAS-GCaMP6f).

  • Fly Preparation: A single fly is mounted in a pipette tip with the head and antennae exposed. The antennae are fixed to a glass coverslip with two-sided tape.

  • Imaging Setup: An epifluorescence microscope equipped with a camera is used to visualize the antennal lobes. GCaMP6f fluorescence is excited at 470 nm.

  • Odorant Delivery: A constant stream of charcoal-filtered and humidified air is delivered to the antenna. Odorants are diluted in a solvent (e.g., paraffin oil) and a defined volume of the headspace is injected into the airstream using a computer-controlled odor delivery system.

  • Data Acquisition and Analysis: Changes in GCaMP6f fluorescence in specific glomeruli of the antennal lobe are recorded over time. The change in fluorescence (ΔF/F) is calculated and used as a measure of neuronal activity.

T-maze Olfactometer Assay

This behavioral assay, as described by Chertemps et al. (2015), is used to assess the preference of flying insects for different odorants.

  • Apparatus: A T-shaped glass tube with a central arm and two side arms.

  • Insect Preparation: A group of flies (e.g., 50 individuals) is introduced into the central arm of the T-maze.

  • Odorant and Control Delivery: A stream of purified and humidified air is passed through each of the side arms. One arm contains the test odorant on a filter paper, while the other arm contains the solvent control.

  • Behavioral Choice: The flies are allowed to move freely within the maze for a defined period (e.g., 2 minutes). At the end of the period, the number of flies in each arm is counted.

  • Data Analysis: A response index (RI) is calculated as (number of flies in odor arm - number of flies in control arm) / total number of flies. An RI of 1 indicates strong attraction, -1 indicates strong repulsion, and 0 indicates no preference.

Visualizing Olfactory Processing

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_orn Olfactory Receptor Neuron Odorant Odorant Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_Orco OR-Orco Complex (Ion Channel) OBP->OR_Orco Delivery Ion_Influx Cation Influx (Na+, Ca2+) OR_Orco->Ion_Influx Odorant Binding & Channel Opening ORN_Membrane Olfactory Receptor Neuron Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Experimental_Workflow Odorants Select Odorants (this compound & Analogues) EAG Electroantennography (EAG) Odorants->EAG SSR Single-Sensillum Recording (SSR) Odorants->SSR Behavioral_Assay Behavioral Assay (Olfactometer) Odorants->Behavioral_Assay Data_Collection Quantitative Data Collection EAG->Data_Collection SSR->Data_Collection Behavioral_Assay->Data_Collection Data_Analysis Comparative Data Analysis Data_Collection->Data_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Data_Analysis->Conclusion

A Comparative Guide to the Purity Assessment of 4-Octyl Acetate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical substances is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-octyl acetate, a common ester used as a flavoring agent and solvent. This document outlines the experimental protocols and presents a comparative analysis of the two methods, supported by illustrative experimental data.

Purity Assessment Methods: A Comparative Overview

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, a certified internal standard can be used for quantification.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, allowing for a direct and accurate measurement of the analyte's concentration and, consequently, its purity.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for purity analysis. It relies on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. Purity is typically determined by area percentage, assuming that all components have a similar response factor at the detection wavelength.

The choice between qNMR and HPLC depends on various factors, including the availability of reference standards, the complexity of the sample matrix, and the desired level of accuracy and precision.

Quantitative Data Comparison

To illustrate the performance of qNMR and HPLC for the purity assessment of this compound, a hypothetical batch was analyzed by both techniques. The following tables summarize the key performance parameters and the obtained purity values.

Table 1: Comparison of Performance Characteristics for Purity Analysis of this compound

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on signal-to-mole ratioRelative quantification based on peak area percentage
Reference Standard Requires a certified internal standard (e.g., maleic acid)Typically requires a certified reference standard of this compound for accurate quantification
Selectivity High; resolves structurally different moleculesHigh; separates components based on polarity
Precision (RSD) < 1%< 2%
Accuracy High; directly traceable to SI unitsDependent on the purity of the reference standard and response factors of impurities
Analysis Time ~15 minutes per sample~30 minutes per sample
Sample Preparation Simple dissolution and weighingMobile phase preparation and filtration
Structural Info Provides structural confirmation of the analyte and impuritiesProvides retention time and UV spectrum

Table 2: Illustrative Purity Assessment of a this compound Batch

Analysis MethodPurity (% w/w)Standard Deviation
qNMR 99.2± 0.3
HPLC (Area %) 99.5± 0.5

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical comparison between the two methods.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. The following sections describe the experimental protocols for the purity assessment of this compound by qNMR and HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.

  • Add 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 15-30 seconds for accurate quantification).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Spectral Width (SW): 20 ppm

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of this compound (e.g., the triplet at ~4.05 ppm corresponding to the -CH₂-O- protons) and the internal standard (e.g., the singlet of maleic acid at ~6.30 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflow

Diagrams can provide a clear and concise overview of the experimental and analytical processes.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq processing Phasing & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

Caption: Experimental workflow for the qNMR purity assessment of this compound.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_is_inputs Internal Standard Inputs cluster_calc Calculation I_analyte Integral of Analyte (I_analyte) Purity_Eq Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS I_analyte->Purity_Eq N_analyte Protons of Analyte (N_analyte) N_analyte->Purity_Eq MW_analyte MW of Analyte MW_analyte->Purity_Eq m_analyte Mass of Analyte (m_analyte) m_analyte->Purity_Eq I_is Integral of IS (I_IS) I_is->Purity_Eq N_is Protons of IS (N_IS) N_is->Purity_Eq MW_is MW of IS MW_is->Purity_Eq m_is Mass of IS (m_IS) m_is->Purity_Eq P_is Purity of IS (P_IS) P_is->Purity_Eq Final_Purity Final Purity of this compound Purity_Eq->Final_Purity

Caption: Logical relationship for the calculation of purity by qNMR.

Conclusion

Both qNMR and HPLC are valuable techniques for the purity assessment of this compound. Quantitative NMR offers the advantage of being a primary method that provides a direct, accurate, and SI-traceable purity value without the need for an analyte-specific reference standard.[4] Its simple sample preparation and the wealth of structural information it provides make it a highly efficient method. HPLC, on the other hand, is a robust and widely available technique that excels in separating complex mixtures. However, its accuracy for purity determination is dependent on the availability of a high-purity reference standard for the analyte and the assumption of equal detector response for all impurities. For researchers and drug development professionals requiring a high degree of accuracy and confidence in their purity assignments, qNMR presents a compelling and often superior alternative to traditional chromatographic methods.

References

Safety Operating Guide

Proper Disposal of 4-Octyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Octyl acetate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound, a combustible liquid, requires careful handling and disposal to mitigate risks.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. This data is summarized from various safety data sheets.

PropertyValue
Physical State Liquid
Appearance Colorless
Odor Aromatic, orange-like
Boiling Point 210-211 °C / 410-411.8 °F
Melting Point -38.5 °C / -37.3 °F
Flash Point 86 °C / 186.8 °F (Combustible Liquid)
Density 0.868 - 0.8705 g/cm³
Vapor Pressure 0.135 - 0.4 mmHg @ 20 °C
Vapor Density 5.9 - 5.93
Solubility Insoluble in water; Soluble in ethyl alcohol
Autoignition Temperature 268 °C / 514.4 °F

Sources:[1][2]

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations.[2] Waste materials must be disposed of through a licensed waste disposal company.[3][4]

Step-by-Step Disposal Protocol:

  • Do Not Dispose Down the Drain: this compound should never be disposed of in sinks or drains.[3][5] Preventing the chemical from entering water courses is critical.[6]

  • Use Original or Approved Containers: Whenever possible, store waste this compound in its original container. If this is not feasible, use a clearly labeled, compatible container. Do not mix with other waste materials.

  • Engage a Licensed Disposal Company: The disposal of this compound and its contaminated packaging must be handled by a licensed and approved waste disposal plant.[1]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated personal protective equipment (PPE), should be collected and disposed of as hazardous waste along with the chemical itself.[2][6]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[2][6]

  • Remove Ignition Sources: As this compound is a combustible liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be removed from the vicinity of the spill.[1][2]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, personnel must wear appropriate PPE, including:

    • Protective gloves

    • Safety goggles or face shield

    • Protective clothing[6]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, diatomite, or a universal binder to contain the spill.[2][6] Cover drains to prevent the material from entering waterways.

  • Collect and Store Waste: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal.[2]

  • Decontaminate the Area: Clean the affected surface area. Scrubbing with alcohol can be an effective decontamination method.[6]

  • Dispose of Waste: All contaminated materials, including the absorbent medium and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined above.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Accidental Release Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Don PPE 4. Contain Spill 5. Collect Waste is_spill->spill_procedure Yes containerize Containerize Waste: - Use original or approved container - Label clearly - Do not mix wastes is_spill->containerize No spill_procedure->containerize contact_vendor Contact Licensed Waste Disposal Company containerize->contact_vendor documentation Complete all necessary waste disposal documentation contact_vendor->documentation end_disposal End: Proper Disposal documentation->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Octyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds such as 4-Octyl acetate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It is important to be aware of its physical and chemical properties to mitigate risks.

PropertyValueReference
Physical StateLiquid[1]
AppearanceColorless[1]
OdorAromatic / Orange-like[1][2]
Flash Point86 °C / 186.8 °F[1][2]
Boiling Point210-211 °C / 410-411.8 °F[1][3]
Autoignition Temperature268 °C / 514.4 °F[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[1][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves, which must be inspected prior to use. Use proper glove removal technique.[1][4][5]
Respiratory Protection If ventilation is insufficient, suitable respiratory protection must be provided. Use only in areas with appropriate exhaust ventilation.[6][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of accidents and exposure.

  • Preparation :

    • Ensure adequate ventilation, such as a chemical fume hood, is operational.[1][6]

    • Inspect all PPE for integrity before use.[4]

    • Locate the nearest safety shower and eye wash station.[8]

    • Keep away from heat, sparks, open flames, and hot surfaces.[1][2][9]

  • Handling :

    • Wash hands thoroughly after handling.[1][2]

    • Avoid contact with skin, eyes, and clothing.[6][8]

    • Do not eat, drink, or smoke when using this product.[6]

    • Take measures to prevent the buildup of electrostatic charge.[5]

  • Storage :

    • Store in a well-ventilated, cool, and dry place.[1][9]

    • Keep containers tightly closed.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill ResponseReference
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen.[1]
Ingestion Rinse mouth. Call a POISON CENTER or physician if you feel unwell.[2][3]
Spill Remove all sources of ignition and ventilate the area. Contain the spill with sand or other inert absorbent material and deposit it in a sealed container for disposal.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal : Dispose of contents/container to an approved waste disposal plant.[1][9] This should be done in accordance with local, regional, and national regulations.[8][9] Do not let the product enter drains.[4][9]

  • Container Disposal : Handle uncleaned containers like the product itself.[9] Do not mix with other waste.[9]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Ensure Adequate Ventilation prep2 Inspect Personal Protective Equipment prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 prep4 Remove Ignition Sources prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Chemical Transfer and Use handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 disp1 Collect Waste in Labeled Container handle2->disp1 Generate Waste store1 Store in Cool, Dry, Ventilated Area handle3->store1 After Use store2 Keep Container Tightly Closed store1->store2 store3 Segregate from Incompatibles store2->store3 disp2 Dispose via Approved Waste Facility disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.